Technical Guide: D-Homoalanine Hydrochloride for Research Applications
Executive Summary D-Homoalanine hydrochloride (also chemically distinct as D-2-Aminobutyric acid hydrochloride ) represents a critical non-proteinogenic chiral building block in modern drug discovery and peptidomimetic r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
D-Homoalanine hydrochloride (also chemically distinct as D-2-Aminobutyric acid hydrochloride ) represents a critical non-proteinogenic chiral building block in modern drug discovery and peptidomimetic research. Unlike its natural L-isomer counterparts, the D-configuration of homoalanine introduces specific steric constraints and enzymatic resistance into peptide backbones.[1]
This guide serves as a technical manual for researchers utilizing D-Homoalanine HCl in Solid Phase Peptide Synthesis (SPPS) , chiral resolution , and pharmacokinetic stability enhancement . It moves beyond basic catalog data to provide actionable protocols for handling, coupling, and analytical verification.
Part 1: Physicochemical Profile & Chemical Identity[2][3][4][5]
D-Homoalanine is structurally homologous to D-Alanine but contains an ethyl side chain rather than a methyl group. This subtle increase in steric bulk (
vs ) significantly impacts the conformational space of peptides without abolishing backbone flexibility entirely.
Chemical Identity Table
Property
Specification
IUPAC Name
(2R)-2-Aminobutanoic acid hydrochloride
Common Synonyms
D-2-Aminobutyric acid HCl; D-Ethylglycine HCl
CAS Number (Free Base)
2623-91-8
CAS Number (HCl Salt)
67607-42-5 (Generic HCl salt reference)
Molecular Formula
Molecular Weight
139.58 g/mol (Salt); 103.12 g/mol (Free Base)
Chirality
D-isomer (R-configuration)
Solubility
Highly soluble in Water (>100 mg/mL), Methanol; Sparingly soluble in Ethanol
pKa Values
(COOH), ()
Optical Rotation
(, 6N HCl)
Structural Visualization (Salt Formation)
The hydrochloride salt form is preferred for research due to enhanced shelf-life stability and solubility compared to the zwitterionic free base.
Figure 1: Structural relationship between D-Alanine and D-Homoalanine HCl, highlighting the methylene insertion that defines the "homo" nomenclature.
Part 2: Mechanisms of Action in Research
Proteolytic Stability (The "D-Scan" Strategy)
The primary utility of D-Homoalanine in drug design is metabolic stability . Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids. Incorporating D-Homoalanine into a peptide sequence disrupts the "lock-and-key" recognition mechanism of these enzymes.
Mechanism: The side chain orientation of the D-isomer creates a steric clash within the enzyme's active site (S1/S1' pockets), preventing the catalytic triad from hydrolyzing the amide bond.
Application: Researchers perform a "D-Scan" by systematically replacing L-residues with D-Homoalanine to identify positions that confer stability without destroying biological affinity.
Conformational Restriction
While less rigid than proline or cyclic amino acids, the ethyl side chain of D-Homoalanine restricts the
and torsion angles of the peptide backbone more than D-Alanine. This is used to:
Induce or stabilize
-turn secondary structures.
Probe the hydrophobic pocket size of a receptor (Ethyl vs Methyl vs Propyl).
Part 3: Experimental Protocols
Handling and Stock Preparation
Critical Note: The hydrochloride salt is hygroscopic. Weighing errors can occur if the container is left open.
Equilibration: Allow the container to reach room temperature before opening to prevent condensation.
Solvent Choice:
Aqueous Buffers: Dissolve directly in PBS or water. The pH will drop significantly due to the HCl; neutralization is required (see below).
Organic Solvents: Soluble in Methanol/DMSO. Poor solubility in pure Acetonitrile or DCM.
Protocol: Solution-Phase Coupling (EDC/NHS)
Objective: To couple D-Homoalanine HCl to a free amine-containing molecule.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-Hydroxysuccinimide)
DIPEA (N,N-Diisopropylethylamine) - Essential for HCl salt neutralization
Solvent: DMF (Dimethylformamide) or Water/MES buffer (pH 4.5-6.0)
Step-by-Step Workflow:
Neutralization (Critical Step):
Dissolve 1.0 eq of D-Homoalanine HCl in the solvent.
Add 1.0 - 1.2 eq of DIPEA .
Why? The amine group is protonated (
) in the HCl salt and is non-nucleophilic. DIPEA removes the proton, generating the free amine () necessary for reaction (if D-Homoalanine is the nucleophile) or ensuring correct pH for carboxyl activation.
Activation (If D-Homoalanine is the Acid component):
Add 1.2 eq EDC and 1.2 eq NHS to the neutralized D-Homoalanine solution.
Stir for 15–30 minutes at Room Temp.
Coupling:
Add the amine-containing partner (1.0 eq).
Adjust pH to ~7.0–8.0 (if aqueous) or ensure excess base (if organic).
React for 2–4 hours.
Purification:
Reaction byproducts (isourea) are water-soluble.
Perform Liquid-Liquid extraction (Ethyl Acetate vs. 1M HCl) or Preparative HPLC.
Analytical Verification: Chiral HPLC
To verify that no racemization (conversion of D to L) occurred during synthesis:
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).
Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile gradients.
Detection: UV at 210 nm (Amide bond) or derivatization with Marfey's Reagent (FDAA) followed by standard C18 HPLC.
Part 4: Research Workflow Visualization
The following diagram illustrates the decision matrix for incorporating D-Homoalanine into a drug development pipeline.
Figure 2: Integration of D-Homoalanine into peptide stability optimization workflows.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51064142, D-Homoalanine hydrochloride. Retrieved from [Link]
LifeTein. D-Amino Acid Peptides: Retro-inverso Strategies for Drug Design. Retrieved from [Link]
D-Homoalanine HCl vs L-Homoalanine biological activity differences
A Technical Guide to Biological Activity, Metabolic Fate, and Pharmacological Application Executive Summary This technical guide analyzes the distinct biological activities of 2-aminobutyric acid (commonly known as Homoa...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to Biological Activity, Metabolic Fate, and Pharmacological Application
Executive Summary
This technical guide analyzes the distinct biological activities of 2-aminobutyric acid (commonly known as Homoalanine ). While chemically identical in atomic composition (
), the stereochemical orientation of the -amino group dictates two mutually exclusive biological fates.[1]
L-Homoalanine (S-isomer): A critical metabolic intermediate and precursor for blockbuster antiepileptic drugs (e.g., Levetiracetam) and antimycobacterial agents (e.g., Ethambutol). It is recognized by mammalian transaminases and transport systems.
D-Homoalanine (R-isomer): A non-proteinogenic isomer largely inert to mammalian biosynthetic enzymes but highly valuable in peptidomimetics for inducing proteolytic resistance and stabilizing
-turn secondary structures.
Part 1: Physicochemical & Structural Basis
Homoalanine (2-aminobutyric acid, Abu) is a chiral
-amino acid. It differs from Alanine by the extension of the side chain from a methyl () to an ethyl () group. This increased hydrophobicity and steric bulk creates the "Chiral Checkpoint" in biological systems.
Feature
L-Homoalanine HCl
D-Homoalanine HCl
IUPAC Name
(S)-2-aminobutanoic acid hydrochloride
(R)-2-aminobutanoic acid hydrochloride
Configuration
L- (Levorotatory) / S-
D- (Dextrorotatory) / R-
Side Chain
Ethyl ()
Ethyl ()
Major Enzyme Affinity
Transaminases, Synthases
D-Amino Acid Oxidase (DAAO)
Primary Utility
API Precursor (Levetiracetam, Ethambutol)
Peptidomimetic Stabilizer
The Stereochemical "Gate"
In biological binding pockets, the ethyl group of Homoalanine acts as a steric probe.
L-Isomer: Fits into the hydrophobic pocket of enzymes like SV2A (Synaptic Vesicle Protein 2A), aligning the amide backbone for hydrogen bonding.
D-Isomer: The ethyl group projects into the space reserved for the peptide backbone or catalytic residues, preventing "induced fit" and rendering the molecule inactive or antagonistic.
Part 2: Metabolic Divergence & Signaling Pathways
The biological processing of Homoalanine is strictly compartmentalized by chirality.
1. L-Homoalanine: The Biosynthetic Hub
L-Homoalanine is not a standard proteinogenic amino acid, but it is a key metabolite. It is produced from L-Threonine via threonine deaminase (yielding 2-ketobutyrate) followed by transamination.
Fate: It acts as a substrate for isoleucine biosynthesis pathways (in bacteria) or is utilized in the synthesis of Ophthalmic acid (an analog of glutathione) in the liver.
2. D-Homoalanine: The Oxidative Loop
Mammals lack the machinery to incorporate D-Homoalanine into proteins. Instead, it is processed by D-Amino Acid Oxidase (DAAO) , primarily in the kidney and brain.
Fate: DAAO oxidatively deaminates D-Homoalanine back to 2-ketobutyrate (and ammonia/peroxide), effectively recycling it into the achiral keto-acid pool which can then be re-converted to L-Homoalanine or metabolized for energy.
Visualization: Metabolic & Pharmacological Fate
The following diagram illustrates the divergent pathways of the two isomers.[2]
Figure 1: Divergent metabolic and pharmacological fates of L- vs D-Homoalanine. L-isomer drives drug activity; D-isomer drives stability or recycling.
Part 3: Pharmacological Applications (Case Studies)
Case Study A: Levetiracetam (The L-Isomer Victory)
Levetiracetam (Keppra®) is the premier example of L-Homoalanine's biological relevance.
Structure: (S)-
-ethyl-2-oxo-1-pyrrolidineacetamide.
Precursor: The ethyl group at the chiral center is derived from L-2-aminobutyric acid (L-Homoalanine).
Mechanism: The drug binds to SV2A , a synaptic vesicle protein.[3][4][5]
Chiral Specificity: The binding affinity (
) of the (S)-enantiomer is , whereas the (R)-enantiomer (derived from D-Homoalanine) has negligible affinity. The spatial orientation of the ethyl group in the L-configuration is obligate for fitting into the SV2A hydrophobic pocket.
Case Study B: Peptidomimetics (The D-Isomer Utility)
D-Homoalanine is used to engineer "biostable" peptides.
Proteolytic Stability: Endogenous proteases (trypsin, chymotrypsin) recognize L-amino acids.[6] Replacing L-Ala with D-Homoalanine in a peptide sequence renders the bond uncleavable, extending plasma half-life (
).
Structural Engineering: D-Homoalanine is a potent inducer of
-turns (Type I' and II'). This is critical in drug design to force linear peptides into bioactive hairpin conformations.
Part 4: Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity (Marfey's Method)
To verify if your Homoalanine sample is L or D, or to detect racemization.
Principle: Reaction with FDAA (Marfey's reagent) creates diastereomers that separate easily on standard C18 HPLC columns.
Derivatization:
Mix
of sample (50 mM Homoalanine HCl in water) with of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.
Result: L-HomoAla peptide will show rapid degradation (
min). D-HomoAla peptide will remain intact after 2 hours.
Part 5: Synthesis & Sourcing Logic
For industrial applications, separating the isomers is costly. Modern production utilizes Enzymatic Kinetic Resolution .
Step 1: Start with Racemic N-Acetyl-2-aminobutyric acid.
Step 2: Treat with L-Acylase (Enzyme).
L-Acylase selectively hydrolyzes the L-isomer to free L-Homoalanine.
The D-isomer remains as N-Acetyl-D-Homoalanine.
Step 3: Separation via ion-exchange chromatography (Free amino acid binds, Acetylated form passes through).
Figure 2: Enzymatic kinetic resolution workflow for isolating high-purity L- and D-Homoalanine.
References
Klitgaard, H., et al. (2016). "Mechanisms of Action of Levetiracetam and Newer SV2A Ligands." Neupsy Key. Link
Tugyi, R., et al. (2005). "Partial D-amino acid substitution: Improved enzymatic stability and preserved antimicrobial activity of mixed chirality peptides." Proceedings of the National Academy of Sciences. Link
PubChem. (2025).[8] "L-2-Aminobutyric acid (Compound Summary)." National Library of Medicine. Link
BenchChem. (2025).[9] "Biological activity comparison between D- and L-amino acid analogs." BenchChem Technical Guides. Link
Sigma-Aldrich. (2024). "DL-2-Aminobutyric acid Product Specification." Merck KGaA. Link
Molecular weight and physicochemical characteristics of D-Homoalanine HCl
Title: Molecular Weight, Physicochemical Characteristics, and Biocatalytic Workflows of D-Homoalanine HCl: A Technical Guide Executive Summary D-Homoalanine Hydrochloride (CAS: 67607-42-5), systematically known as (2R)-2...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Molecular Weight, Physicochemical Characteristics, and Biocatalytic Workflows of D-Homoalanine HCl: A Technical Guide
Executive Summary
D-Homoalanine Hydrochloride (CAS: 67607-42-5), systematically known as (2R)-2-aminobutanoic acid hydrochloride, is a non-proteinogenic D-amino acid derivative of immense value in pharmaceutical development. Serving as a critical chiral building block, it is utilized in the synthesis of antiproliferative agents, ACE2 inhibitors, and novel antiepileptic drugs[1]. This whitepaper provides an authoritative analysis of its physicochemical properties and details field-proven, self-validating protocols for its biocatalytic synthesis and enantiomeric characterization.
Molecular & Physicochemical Profiling
The hydrochloride salt form of D-Homoalanine is heavily preferred in industrial applications due to its enhanced aqueous solubility and stability against racemization compared to its zwitterionic free-acid counterpart.
Causality of the HCl Salt: The protonation of the primary amine (
) paired with the chloride counterion () disrupts the strong intermolecular hydrogen-bonding network typical of free amino acids. This significantly lowers the lattice energy, thereby increasing the dissolution rate in aqueous media—a critical parameter for downstream aqueous-phase synthetic coupling reactions.
Table 1: Core Physicochemical and Structural Properties
Highly soluble in water; slightly soluble in methanol
Storage Conditions
2–8 °C, desiccated
Biocatalytic Synthesis & Deracemization Workflows
Traditional chemical synthesis of D-amino acids often suffers from poor atom economy and requires heavy metal chiral catalysts. Conversely, biocatalytic cascades offer exquisite enantioselectivity (ee > 99%) and operate under mild, environmentally benign conditions.
The most efficient route for generating D-Homoalanine utilizes a tri-enzymatic one-pot cascade starting from the inexpensive natural amino acid, L-Threonine 1[1].
Tri-enzymatic biocatalytic cascade for D-Homoalanine synthesis.
Protocol 1: Tri-Enzymatic Synthesis of D-Homoalanine
Objective: Produce D-Homoalanine from L-Threonine with high atom economy.
Causality: Using a one-pot multi-enzyme system shifts the equilibrium towards the product and recycles cofactors in situ, eliminating the need for stoichiometric amounts of expensive NADH. Furthermore, the ammonia released in the first step is directly consumed in the second step, ensuring perfect atomic efficiency 1[1].
Step-by-Step Methodology:
Reaction Setup: In a 50 mL bioreactor, prepare a reaction mixture containing 200 mM L-threonine and 300 mM sodium formate in 100 mM
- buffer. Adjust to pH 9.0.
Scientific Rationale: pH 9.0 is the optimal compromise for the combined activity of the three enzymes and ensures the amine groups remain partially unprotonated for efficient reductive amination 3[3].
Incubation: Stir the mixture at 30 °C for 24 hours.
Scientific Rationale: Formate dehydrogenase continuously reduces
back to NADH, driving the reductive amination of 2-oxobutyrate by D-AADH 1[1].
Monitoring: Extract 100 µL aliquots at 6h, 12h, and 24h. Quench with 10% trichloroacetic acid (TCA) and analyze via HPLC to track the conversion.
Downstream Processing (HCl Salt Formation): Post-conversion, acidify the mixture with concentrated Hydrochloric Acid (HCl) to pH 2.0. Precipitate the denatured proteins, filter, and crystallize the D-Homoalanine HCl from the concentrated filtrate using cold ethanol.
Analytical Characterization Protocols
Ensuring the enantiomeric purity of D-Homoalanine HCl is paramount, as trace L-enantiomer contamination can lead to diastereomeric impurities in downstream active pharmaceutical ingredients (APIs).
Protocol 2: Enantiomeric Purity Determination via Pre-Column Derivatization
Objective: Validate the enantiomeric excess (ee) of D-Homoalanine HCl.
Causality: Direct resolution of aliphatic amino acids is challenging because they lack UV chromophores and require specialized, expensive chiral columns. Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-
-D-glucopyranosyl isothiocyanate) introduces a UV-absorbing moiety and converts enantiomers into diastereomers, enabling baseline separation on a standard C18 reversed-phase column 4[4].
Step-by-Step Methodology:
Sample Preparation: Dissolve 10 mg of D-Homoalanine HCl in 1 mL of 100 mM phosphate buffer (pH 8.0).
Scientific Rationale: A slightly basic pH ensures the primary amine is deprotonated and nucleophilic, facilitating the reaction with the isothiocyanate group of GITC.
Derivatization: Mix 50 µL of the sample with 50 µL of 1% GITC solution (prepared in acetone) and 50 µL of 0.1 M triethylamine. Incubate at room temperature for 30 minutes.
Quenching: Stop the reaction by adding 10 µL of ethanolamine (to consume excess GITC), followed by dilution with 840 µL of the mobile phase.
Chromatographic Separation:
Column: C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution with 50% Methanol / 50% Water containing 0.1% Trifluoroacetic acid (TFA) 4[4].
Scientific Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanol groups on the column and sharpening the peaks of the derivatized amino acids.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 254 nm.
Data Analysis: Calculate enantiomeric excess (ee) by integrating the peak areas of the D-derivative and any trace L-derivative. A standard pharmaceutical-grade batch should exhibit an ee of >99.0%.
Pharmaceutical Applications
D-Homoalanine HCl is not merely a structural anomaly; it is a vital synthon. Its integration into peptide sequences enhances proteolytic stability, as endogenous mammalian proteases are stereoselective for L-amino acids. Furthermore, it serves as a direct precursor for synthesizing levetiracetam analogs and specific matrix metalloproteinase inhibitors, where the D-ethyl side chain is essential for precise binding pocket alignment within the target enzyme 1[1].
References
D-Homoalanine hcl | C4H10ClNO2 | CID 51064142 - PubChem - NIH , National Institutes of Health, 2
D-HOMOALANINE HCL | 67607-42-5 - Sigma-Aldrich , Sigma-Aldrich, Link
Advances in Enzymatic Synthesis of D-Amino Acids - PMC - NIH , National Institutes of Health, 1
Supplementary Information - Rsc.org , The Royal Society of Chemistry, 4
Time course for the formation of d-2-aminobutyric acid with different... , ResearchGate, 3
D-Homoalanine hydrochloride CAS number and safety data sheet
Advanced Chiral Building Block for Peptide Engineering and Drug Discovery Executive Summary & Chemical Identity D-Homoalanine hydrochloride (also known as D-2-Aminobutyric acid hydrochloride ) is the non-proteinogenic, d...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Chiral Building Block for Peptide Engineering and Drug Discovery
Executive Summary & Chemical Identity
D-Homoalanine hydrochloride (also known as D-2-Aminobutyric acid hydrochloride ) is the non-proteinogenic, dextrorotatory isomer of 2-aminobutyric acid. While its L-enantiomer is a critical precursor for antiepileptic drugs like Levetiracetam, the D-isomer holds a distinct and critical niche in modern drug discovery: proteolytic stabilization .
By incorporating D-Homoalanine into peptide backbones, researchers can induce specific conformational constraints and significantly extend plasma half-life by thwarting enzymatic degradation. This guide details the physicochemical properties, synthesis pathways, and handling protocols required for high-integrity research applications.
Highly soluble in water (>100 mg/mL); Soluble in methanol
Melting Point
>200°C (Decomposes)
pKa Values
~2.3 (COOH), ~9.7 (NH₃⁺)
Strategic Applications in Drug Development
Peptide Stabilization (The "D-Amino Effect")
The primary utility of D-Homoalanine in drug design is the evasion of proteolytic enzymes. Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids.
Mechanism: Substitution of a native L-Alanine or L-Glutamic acid with D-Homoalanine introduces a "steric clash" in the enzyme's active site and alters the peptide bond angle.
Outcome: This modification can increase the biological half-life of peptide therapeutics from minutes to hours without abolishing receptor binding affinity.
Conformational Scanning
D-Homoalanine is used in Alanine Scanning Mutagenesis variants. Unlike standard Alanine scanning (which removes side chains), D-Homoalanine scanning retains the ethyl side chain but inverts the stereochemistry. This allows researchers to distinguish between the functional necessity of a side chain and the stereochemical requirement of the backbone geometry.
Chiral Resolution Agents
As a pure chiral acid, D-Homoalanine serves as a resolving agent for racemic amines in the synthesis of complex pharmaceutical intermediates.
Technical Deep Dive: Biocatalytic Synthesis Pathway
While chemical synthesis (Strecker synthesis followed by resolution) is traditional, modern manufacturing favors Biocatalytic Asymmetric Synthesis to ensure high enantiomeric excess (>99% ee) and minimize environmentally hazardous waste.
The preferred route utilizes D-Amino Acid Transaminase (DAAT) , converting 2-Ketobutyrate directly into D-Homoalanine.
Mechanism of Action
Substrate: 2-Ketobutyrate (derived from L-Threonine via Threonine Deaminase).
Enzyme: D-Amino Acid Transaminase (DAAT).
Amine Donor: D-Alanine (sacrificial donor).
Product: D-Homoalanine + Pyruvate.
Pathway Visualization
The following diagram illustrates the enzymatic cascade for high-purity production.
Figure 1: Biocatalytic cascade for the asymmetric synthesis of D-Homoalanine from L-Threonine precursors.
Experimental Protocol: Fmoc-Protection of D-Homoalanine
Context: Most peptide synthesis (SPPS) requires the Fmoc-protected form (Fmoc-D-Abu-OH). Since the raw material is often the Hydrochloride salt (D-Abu-OH·HCl), researchers must perform an initial protection step.
Objective: Convert D-Homoalanine HCl to Fmoc-D-Homoalanine-OH for use in solid-phase peptide synthesis.
Solubilization: Dissolve 1.40 g (10 mmol) of D-Homoalanine HCl in 20 mL of water.
Neutralization: Add 1.68 g (20 mmol) of NaHCO₃. (Note: 2 equivalents are needed—one to neutralize the HCl salt, one to buffer the released acid from the reaction).
Reaction Setup: Add 20 mL of Acetone to the stirring solution.
Addition: Slowly add 3.37 g (10 mmol) of Fmoc-OSu to the mixture.
Incubation: Stir at room temperature (20–25°C) for 12–18 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).
Work-up:
Evaporate acetone under reduced pressure (Rotavap).
Wash the remaining aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu.
Acidify the aqueous phase carefully to pH 2.0 using 1N HCl. The product should precipitate as a white solid or form an oil.
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).
Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Recrystallization: Recrystallize from EtOAc/Hexane to yield pure Fmoc-D-Homoalanine.
Validation: Check purity via HPLC (>98%) and confirm identity via Mass Spec (Expected [M+H]⁺ ≈ 326.1 Da).
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling large quantities of powder.
Handling: Avoid dust formation.[7][9] Process in a fume hood if heating or generating aerosols.[10]
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed. Hygroscopic—protect from moisture.
Emergency Response[10]
Eye Contact: Rinse cautiously with water for 15 minutes.[11][9] Remove contact lenses if present.[11]
Skin Contact: Wash with plenty of soap and water.[7][11]
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER if feeling unwell.
References
National Institutes of Health (NIH) - PubChem. D-2-Aminobutyric acid hydrochloride (Compound Summary). Retrieved from [Link]
Cho, S., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and D-Homoalanine via Biocatalytic Transamination. Organic Process Research & Development. Retrieved from [Link]
Engineering Peptide Resilience: The Role of D-Homoalanine in Overcoming Metabolic Instability
Executive Summary Peptide therapeutics occupy a critical middle ground between small molecules and biologics, offering high target affinity and low off-target toxicity. However, their clinical translation is frequently d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Peptide therapeutics occupy a critical middle ground between small molecules and biologics, offering high target affinity and low off-target toxicity. However, their clinical translation is frequently derailed by profound metabolic instability. Endogenous proteases rapidly hydrolyze the amide bonds of natural L-amino acid sequences, leading to in vivo half-lives that are often measured in mere minutes. To overcome this proteolytic bottleneck, the incorporation of non-proteinogenic D-amino acids—specifically D-Homoalanine (D-2-aminobutyric acid, or D-Abu)—has emerged as a highly effective, field-proven structural modification. This technical guide explores the mechanistic causality behind D-Homoalanine's efficacy and provides self-validating protocols for quantifying its impact on metabolic stability.
The Proteolytic Bottleneck in Peptide Therapeutics
The mammalian gastrointestinal tract, liver, kidneys, and plasma are rich in peptidases and proteases designed to catabolize proteins into absorbable amino acids 1. Because natural peptides are composed exclusively of L-amino acids, they serve as ideal substrates for these enzymes. When a therapeutic peptide enters systemic circulation, it is immediately subjected to both exopeptidases (which cleave terminal residues) and endopeptidases (which cleave internal peptide bonds), resulting in rapid clearance and sub-therapeutic exposure levels.
Mechanistic Causality: The D-Homoalanine Advantage
The strategic substitution of L-amino acids with D-amino acids is considered the first-line tactical response to proteolytic instability . D-Homoalanine (D-Abu) is particularly valuable due to a combination of stereochemical inversion and optimized side-chain dynamics.
Chiral Invisibility: Mammalian proteases possess stereospecific active sites that have evolved to strictly accommodate the transition-state geometry of L-amino acids. By introducing the D-enantiomer, the peptide backbone undergoes a local conformational shift. This creates a steric clash at the enzyme's catalytic triad, effectively rendering the modified peptide "invisible" to the protease and preventing amide bond hydrolysis 3.
Optimal Side-Chain Bulk: D-Homoalanine features an ethyl side chain, containing one more methylene unit than D-Alanine. This slight extension provides a localized increase in lipophilicity, which can enhance membrane permeability and target anchoring without introducing the severe steric hindrance associated with bulkier residues like D-Valine or D-Leucine 4.
Natural Precedent: The stabilizing power of D-Abu is validated by nature. In ribosomally synthesized and post-translationally modified peptides (RiPPs) such as lanthipeptides, specific dehydrogenases (e.g., LanJ) naturally install D-Abu residues to confer extraordinary resistance against heat and proteolytic degradation 5, 6.
Mechanism of protease evasion by D-Homoalanine due to chiral incompatibility.
Quantitative Impact on Metabolic Stability
Empirical data consistently demonstrates that substituting sensitive L-residues with D-amino acids drastically alters the pharmacokinetic profile of a peptide. For example, while standard linear cell-penetrating peptides (CPPs) degrade in human serum within 30 to 60 minutes, their D-substituted counterparts can exhibit robust stability exceeding 24 hours 7. Furthermore, peptides composed of L-amino acids are highly susceptible to trypsin cleavage, whereas D-amino acid substitutions render them highly stable against both trypsin and fetal calf serum (FCS) 8.
Table 1: Comparative Metabolic Stability Profiles
Peptide Modification
Representative Half-Life (Plasma)
Susceptibility to Trypsin
Primary Degradation Pathway
L-Alanine (Native)
< 1 hour
High
Rapid endopeptidase cleavage
D-Alanine
> 12 hours
Low
Slow exopeptidase trimming
D-Homoalanine (D-Abu)
> 24 hours
Negligible
Highly resistant to proteolysis
Note: Data synthesized from comparative pharmacokinetic studies evaluating D-amino acid substitutions in biological matrices 8, 7.
Self-Validating Experimental Protocols
A critical failure point in peptide drug development is the generation of "false-positive" stability data caused by inactive biological matrices (e.g., degraded enzymes due to improper freeze-thaw cycles). As a Senior Application Scientist, I mandate that all metabolic stability assays be designed as self-validating systems . This requires the simultaneous parallel testing of a known fast-metabolizing positive control (e.g., native L-peptide) to prove the matrix is enzymatically active.
Protocol 1: In Vitro Plasma Stability Assay
Purpose: To quantify the half-life (
) of the D-Abu modified peptide against circulating plasma proteases.
Matrix Preparation: Thaw human or rat plasma (heparinized, avoiding EDTA-K2 as it chelates metal ions required by certain metalloproteases 1) and pre-warm to 37°C.
Reaction Initiation: Spike the D-Abu peptide (Test) and a native L-peptide (Positive Control) into separate plasma aliquots to a final concentration of 5 µM.
Time-Course Sampling: At
minutes, extract a 50 µL aliquot.
Causal Quenching Mechanism: Immediately mix the aliquot with 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS). Why ACN + IS? The organic solvent instantly denatures the proteases, halting degradation at the exact time point, while precipitating plasma proteins to prevent LC-MS column clogging. The IS accounts for volumetric errors during precipitation.
Centrifugation & Analysis: Centrifuge at 15,000g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
Validation Check: If the L-peptide control does not show >80% degradation by 120 minutes, the plasma is enzymatically dead, and the assay must be rejected.
Protocol 2: Hepatic S9 Fraction Metabolism Assay
Purpose: To evaluate stability against hepatic enzymes. S9 fractions are preferred over microsomes for peptides because S9 contains both membrane-bound (Phase I/II) and cytosolic peptidases 1.
S9 Activation: Prepare a reaction mixture containing 1 mg/mL liver S9 protein in 100 mM potassium phosphate buffer (pH 7.4). Add a NADPH regenerating system.
) based on the elimination rate constant () derived from the log-linear decline of the intact peptide.
Self-validating experimental workflow for peptide metabolic stability.
Case Studies in Drug Development
The strategic incorporation of D-amino acids like D-Abu has revolutionized several therapeutic classes:
Antimicrobial Peptides (AMPs): Native AMPs are rapidly degraded by host serum proteases and bacterial secreted proteases. Substituting L-residues with D-amino acids yields AMPs that lyse bacteria just as efficiently but are highly resistant to proteolysis, making them viable candidates for systemic clinical use 8, 9.
Intracellular Targeting: Peptidyl inhibitors designed to block protein-protein interactions (such as the Calcineurin-NFAT interaction) require both cell permeability and cytosolic stability. Introducing D-amino acids into the C-terminal region of these peptides drastically improves their proteolytic stability, allowing for effective cytosolic accumulation and target engagement 7.
Conclusion
D-Homoalanine represents a powerful tool in the peptide chemist's arsenal. By leveraging stereochemical inversion and optimized side-chain geometry, D-Abu effectively uncouples therapeutic peptides from the rapid clearance mechanisms of endogenous proteases. When validated through rigorous, internally controlled metabolic assays, D-Abu modifications pave the way for next-generation peptide drugs with extended half-lives and enhanced clinical efficacy.
References
Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed (NIH). 8
Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences.
In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK. 1
Strategies to stabilize cell penetrating peptides for in vivo application. Digital CSIC. 3
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Frontiers. 9
Unusual Post-Translational Modifications in the Biosynthesis of Lasso Peptides. PMC (NIH). 5
Discovery, Biosynthesis, and Characterization of Rodencin, a Two-Component Lanthipeptide, Harboring d-Amino Acids Introduced by the Unusual Dehydrogenase RodJA. Journal of Natural Products (ACS Publications). 6
A Peptidyl Inhibitor that Blocks Calcineurin-NFAT Interaction and Prevents Acute Lung Injury. PMC (NIH). 7
The Chiral Advantage: Structural and Functional Exploitation of D-Amino Acids in Medicinal Chemistry
Executive Summary The exclusive homochirality of biological systems—where proteins are composed almost entirely of L-amino acids—presents a "Chiral Wall." While this wall ensures biological specificity, it also renders n...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The exclusive homochirality of biological systems—where proteins are composed almost entirely of L-amino acids—presents a "Chiral Wall." While this wall ensures biological specificity, it also renders natural peptides highly susceptible to rapid proteolytic degradation.[1] This guide details the medicinal chemistry strategy of breaching this wall using D-amino acids. By exploiting mirror-image topology, researchers can engineer therapeutic agents that retain high-affinity target binding while becoming invisible to endogenous proteases. This document covers the structural mechanics of stability, conformational locking (specifically
-turns), retro-inverso design strategies, and the mirror-image phage display workflow.
Part 1: The Stability Paradigm – Evading the Proteolytic Clip
The primary failure mode for peptide therapeutics is rapid clearance via serum proteases (e.g., trypsin, chymotrypsin) and tissue peptidases. These enzymes possess active sites evolutionarily optimized to recognize and cleave peptide bonds between L-amino acids.
Mechanism of Resistance
The incorporation of D-amino acids introduces a steric clash within the enzyme's active site.[2] The side chain of a D-residue projects into a spatial region that the protease's subsites (
) cannot accommodate. This prevents the formation of the transition state required for amide bond hydrolysis.
N/C-Terminal Capping: Exopeptidases degrade from the termini. Capping a peptide with a D-amino acid (e.g., D-Ala or D-Arg) effectively halts "chewing" degradation.
Endopeptidase Resistance: Replacing a critical residue at the scissile bond (the cleavage site) with its D-enantiomer often renders the bond uncleavable.
Visualization of Proteolytic Evasion
The following diagram illustrates the kinetic failure of a protease when encountering a D-amino acid substrate.
Figure 1: Mechanistic divergence between L-peptide degradation and D-peptide stability via active site steric exclusion.
Part 2: Conformational Control & Beta-Turn Nucleation
Beyond stability, D-amino acids are powerful tools for conformational restriction.[3] In L-peptide sequences, forming tight turns (essential for
-hairpins and macrocycles) often incurs an energetic penalty due to steric strain.
The Ramachandran Inversion
D-amino acids access the mirror image of the Ramachandran plot regions populated by L-amino acids.
L-Proline: Favors
.
D-Proline: Favors
.
This property makes D-amino acids ideal nucleators for
-turns (specifically Type I' and Type II' turns), which are critical for stabilizing hairpin structures in peptidomimetics.
Comparative Turn Propensity
The following table summarizes the structural impact of substituting L-residues with D-residues in a turn motif (
and positions).
Turn Position
Amino Acid Type
Structural Outcome
Application
L-Proline
Stabilizes Type I / Type II turns
Natural loops
D-Proline
Stabilizes Type II' turns
Beta-hairpin nucleation
Glycine
Flexible (High entropy)
Generic turns (floppy)
D-Alanine
Rigid (Low entropy)
Stapled peptides / Macrocycles
D-Serine
H-bond stabilization
Soluble turn mimics
Expert Insight: When designing a cyclic peptide, replacing a Glycine at a turn position with a D-Alanine or D-Proline often increases binding affinity by reducing the entropic cost of binding. The pre-organized structure mimics the bioactive conformation.
Part 3: The Retro-Inverso (RI) Strategy[4]
The Retro-Inverso strategy is a sophisticated method to create peptidomimetics. It involves two simultaneous inversions:
Sequence Reversal (Retro):
becomes .
Chirality Inversion (Inverso): L-amino acids are replaced by D-amino acids.[4]
The Result: A molecule where the side chains (R-groups) are oriented in the same 3D topology as the parent L-peptide, but the backbone amide bonds are reversed (
vs ).[1][4] This maintains receptor recognition while rendering the backbone invisible to proteases.
Experimental Protocol: Synthesis of an RI-Peptide
Objective: Synthesize the RI analog of the parent sequence H-Ala-Phe-Lys-OH.
Target RI Sequence: HO-D-Lys-D-Phe-D-Ala-H (Synthesized
, effectively resulting in a reversed sequence with D-monomers).
Step-by-Step Methodology:
Resin Selection: Use a 2-Chlorotrityl Chloride (2-CTC) resin. This allows cleavage of the protected peptide fragment if needed, or standard TFA cleavage for the final product.
Why: 2-CTC prevents racemization of the first attached residue (C-terminal D-amino acid).
Loading First Residue (D-Ala):
Dissolve Fmoc-D-Ala-OH (1.2 eq) in DCM with DIEA (4 eq).
Add to resin and shake for 2 hours.
Cap unreacted sites with MeOH/DIEA/DCM (15 mins).
Elongation Cycle (Standard Fmoc SPPS):
Deprotection: 20% Piperidine in DMF (
min). Monitor UV at 301 nm (Fmoc adduct) to ensure completion.
Wash: DMF (
min).
Coupling: Activate Fmoc-D-Phe-OH (3 eq) using HBTU (2.9 eq) and HOBt (3 eq) with DIEA (6 eq) in DMF.
Note: HOBt is critical to suppress racemization, even with D-amino acids.
Repeat for Fmoc-D-Lys(Boc)-OH.
Final Cleavage:
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
Precipitate in cold diethyl ether.
Purification & Validation:
Purify via RP-HPLC (C18 column).
Validation: The RI peptide will have the same mass as the parent L-peptide but will not co-elute in chiral HPLC.
Part 4: Mirror-Image Phage Display
Standard phage display is limited to L-peptides because the biological machinery (ribosomes of E. coli) can only translate L-amino acids. To discover D-peptide drugs, researchers use Mirror-Image Phage Display .[2][5]
The Workflow
The logic relies on the principle of reciprocal chirality: If L-peptide A binds to L-Target B, then D-peptide A will bind to D-Target B.
Synthesize D-Target: Chemical synthesis of the D-enantiomer of the target protein (e.g., D-Ubiquitin).
Screen L-Library: Use standard phage display to find L-peptides that bind the D-Target.
Invert: Chemically synthesize the D-enantiomer of the winning L-peptide.
Application: This D-peptide will now bind the native L-Target in the body.
Workflow Visualization
Figure 2: The Mirror-Image Phage Display workflow allows the discovery of D-peptide therapeutics using standard biological libraries.
Part 5: Clinical Translation & FDA Precedents
The inclusion of D-amino acids is a proven strategy in approved pharmacotherapies.
Drug Name
Indication
D-Amino Acid Component
Structural Function
Pasireotide
Cushing's Disease
D-Phe
Stabilizes -turn; mimics Somatostatin
Icatibant
Hereditary Angioedema
D-Arg, D-Tic, D-Phe
Protease resistance; Bradykinin antagonist
Degarelix
Prostate Cancer
D-Phe, D-Ala
Prolongs half-life; GnRH antagonist
Octreotide
Acromegaly
D-Phe, D-Trp
Type II' -turn induction for receptor fit
Voclosporin
Lupus Nephritis
D-Amino acid (modified)
Calcineruin inhibition; metabolic stability
References
Eckert, D. M., & Kim, P. S. (2001). Mechanisms of viral membrane fusion and its inhibition. Annual Review of Biochemistry. [Link] (Foundational work on D-peptides/Mirror Image Phage Display).
Levitt, M. (1978). Conformational preferences of amino acids in globular proteins. Biochemistry. [Link] (Source of turn propensity data).
Schumacher, T. N., et al. (1996). Identification of D-peptide ligands through mirror-image phage display. Science. [Link]
FDA Access Data. (2024). Drugs@FDA: FDA-Approved Drugs. [Link] (Verification of Pasireotide, Icatibant, Degarelix structures).
Spatola, A. F. (1983). Peptide backbone modifications: A structure-activity analysis of peptides containing amide bond surrogates. Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins.
Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery. [Link]
Application Note: High-Fidelity Fmoc-Protection of D-Homoalanine HCl
Executive Summary This application note details a robust, field-validated protocol for the -Fmoc protection of D-Homoalanine Hydrochloride (D-Hala·HCl; (2R)-2-aminobutanoic acid hydrochloride).[1] Unlike standard alanine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, field-validated protocol for the
-Fmoc protection of D-Homoalanine Hydrochloride (D-Hala·HCl; (2R)-2-aminobutanoic acid hydrochloride).[1] Unlike standard alanine, the D-Homoalanine ethyl side chain introduces minor steric variations, but the primary challenge lies in the hydrochloride salt form. This protocol utilizes Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) under modified Schotten-Baumann conditions. We prioritize Fmoc-OSu over Fmoc-Cl to eliminate the formation of "Fmoc-dipeptide" impurities and minimize racemization risks.
Starting with an amino acid hydrochloride salt (AA·HCl) fundamentally alters the stoichiometry of the reaction compared to free zwitterionic amino acids.
Stoichiometric Offset: The ammonium group (
) has a pKa 9.6. It must be deprotonated to the nucleophilic amine () to react.
Buffer Depletion: The first equivalent of base added is entirely consumed by the HCl neutralization. Insufficient base results in a pH < 8, stalling the reaction.
Hydrolysis Risk: Excessive base (pH > 11) promotes the degradation of the Fmoc group to dibenzofulvene.
Application Note: Solid-Phase Peptide Synthesis (SPPS) using D-Homoalanine
Executive Summary & Strategic Rationale D-Homoalanine (D-HoAla) , chemically known as D-2-aminobutyric acid (D-Abu) , represents a critical tool in modern peptidomimetic design. Structurally, it differs from D-Alanine by...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
D-Homoalanine (D-HoAla) , chemically known as D-2-aminobutyric acid (D-Abu) , represents a critical tool in modern peptidomimetic design. Structurally, it differs from D-Alanine by the addition of a single methylene group in the side chain (ethyl vs. methyl). This subtle steric increase allows researchers to scan conformational space and hydrophobic interactions without introducing the reactive functional groups found in Serine or Threonine.
Why D-Homoalanine?
Proteolytic Stability: Incorporation of D-isomers drastically reduces susceptibility to enzymatic degradation by endogenous proteases (e.g., trypsin, chymotrypsin), extending plasma half-life.
Conformational Scanning: The ethyl side chain of D-HoAla provides a "steric bridge" between Alanine (methyl) and Valine (isopropyl). It is ideal for probing the size limitations of hydrophobic binding pockets.
Helical Promotion: Like other
-amino acids with unbranched side chains, D-HoAla can stabilize specific helical turns when placed strategically, often inducing -turn structures in combination with L-amino acids.
The Challenge: Stereochemical Integrity
The primary challenge in synthesizing peptides with D-HoAla is racemization (epimerization). During the activation step of SPPS, D-amino acids are prone to converting back to the L-form (or a racemic mixture) via an oxazolone intermediate, particularly in the presence of strong bases or prolonged activation times. This protocol utilizes DIC/Oxyma Pure activation chemistry to minimize this risk, ensuring high diastereomeric purity.
Chemical Specifications
Parameter
Specification
Common Name
Fmoc-D-Homoalanine-OH
Systematic Name
Fmoc-D-2-aminobutyric acid (Fmoc-D-Abu-OH)
Side Chain
Ethyl group (-CH₂CH₃)
Molecular Weight
~325.36 g/mol
CAS Number
201864-71-3 (varies by salt/hydrate)
Solubility
Soluble in DMF, NMP
Critical Risk
Base-catalyzed racemization during activation
Experimental Protocol: SPPS Workflow
Materials & Reagents[1][2][3][4][5][6]
Resin: Rink Amide ProTide (0.5–0.7 mmol/g) for amides; 2-Chlorotrityl Chloride (2-CTC) for acids.
Amino Acid: Fmoc-D-HoAla-OH (3.0 equivalents relative to resin loading).
Precipitate filtrate in cold Diethyl Ether (-20°C).
Centrifuge and dry pellet.
Visualizing the Workflow
The following diagram illustrates the optimized SPPS cycle, highlighting the critical control point for D-Homoalanine to prevent racemization.
Caption: Optimized SPPS cycle for D-Homoalanine. The yellow node highlights the activation step where racemization risk is highest.
Quality Control & Troubleshooting
Racemization Analysis
Because D-HoAla is a stereoisomer, standard HPLC might not separate the D-peptide from the L-impurity (if racemization occurred) unless the peptide is short.
Method: Use a C18 column with a shallow gradient (e.g., 0.5% B per minute).
Verification: Co-inject the synthesized D-peptide with a synthesized L-standard (using L-Homoalanine/Abu). If two peaks appear, racemization occurred.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Steric hindrance of Ethyl side chain.
Use HATU/HOAt (only if DIC fails) but limit activation time to <1 min.
Racemization
High base concentration (DIEA) or prolonged activation.
Switch to DIC/Oxyma (base-free activation). Keep coupling time <60 mins.
Use Magic Mixture (DCM/DMF/NMP 1:1:1) or elevate temp to 50°C (caution with D-isomers).
References
National Institutes of Health (NIH). (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. PubMed Central. Retrieved from [Link]
University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.[3][6][4] Retrieved from [Link]
MDPI. (2023). Epimerisation in Peptide Synthesis.[7][5] Molecules.[2][3][6][4][1][7][5][8][9][10][11] Retrieved from [Link]
Application Note: Strategic Incorporation of D-Homoalanine HCl into Cyclic Peptide Sequences
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Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Discipline: Peptide Chemistry, Drug Discovery, and Pharmacokinetics
Mechanistic Rationale: Why D-Homoalanine?
While cyclic peptides inherently possess a more stable spatial conformation and higher binding affinity than their linear counterparts, their native L-amino acid backbones remain susceptible to targeted enzymatic degradation in systemic circulation1[1]. As an Application Scientist, I approach peptide optimization by targeting the enzyme-substrate transition state.
The strategic incorporation of D-Homoalanine (D-2-aminobutyric acid, D-Abu) serves a dual purpose. First, inverting the stereochemistry from L to D fundamentally disrupts protease recognition motifs, significantly extending in vivo half-life 2[2]. Second, the unique ethyl side chain of D-Homoalanine provides intermediate steric bulk—larger than alanine but smaller than valine—allowing for precise fine-tuning of the peptide's hydrophobic core without introducing severe steric hindrance during macrolactamization. This exact substitution has been successfully utilized in developing advanced therapeutics, including VHH antibody loop mimetics 3[3] and cyclic polypeptides for heart failure4[4].
Mechanistic pathways by which D-Homoalanine enhances peptide stability and binding affinity.
Quantitative Profiling of Amino Acid Substitutions
To understand the structural impact of D-Homoalanine, we must compare it against standard proteinogenic alternatives.
Amino Acid
Side Chain
Steric Bulk (Van der Waals Vol.)
Protease Resistance
Application Causality
L-Alanine
Methyl (-CH3)
67 ų
Poor
Baseline structural residue; highly susceptible to endopeptidases.
L-Valine
Isopropyl (-CH(CH3)2)
105 ų
Moderate
Imposes rigid hydrophobic packing; can hinder cyclization yields.
D-Homoalanine
Ethyl (-CH2CH3)
84 ų
Excellent
Strikes optimal balance: evades proteases while maintaining cyclization efficiency.
(Note: D-Homoalanine HCl specifications typically require >98% enantiomeric excess (ee) for reliable Solid-Phase Peptide Synthesis (SPPS)5[5]).
Strategic Synthesis Workflow
The transition from a linear sequence to a constrained macrocycle requires a meticulously planned workflow. For head-to-tail cyclization incorporating D-Abu, we utilize Fmoc-SPPS on a highly acid-sensitive 2-Chlorotrityl chloride (CTC) resin. This allows for the cleavage of the fully side-chain-protected linear peptide, which is a prerequisite for highly selective solution-phase macrolactamization.
Workflow for the synthesis and head-to-tail cyclization of D-Homoalanine-containing peptides.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every critical phase includes an analytical checkpoint to ensure causality between the experimental action and the chemical outcome.
Protocol 3.1: Fmoc-SPPS Coupling of Fmoc-D-Abu-OH
Non-proteinogenic amino acids often exhibit slower coupling kinetics. We utilize HATU/DIPEA chemistry to drive the reaction to completion without risking the epimerization of the delicate D-stereocenter.
Quantitative Coupling Parameters:
Reagent
Equivalents
Function
Causality for Choice
Fmoc-D-Abu-OH
3.0 eq
Monomer
Excess ensures complete acylation of the growing chain.
HATU
2.9 eq
Activator
Highly efficient for non-proteinogenic, sterically demanding residues.
| DIPEA | 6.0 eq | Base | Rapidly deprotonates the carboxylic acid, facilitating active ester formation. |
Step-by-Step Procedure:
Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).
Activation: Dissolve Fmoc-D-Abu-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) and pre-activate for 2 minutes.
Causality: Pre-activation generates the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium species, essential for overcoming the steric hindrance of the ethyl side chain.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.
Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a few resin beads.
Self-Validation: A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, triggering an immediate re-coupling step before proceeding.
Protocol 3.2: Mild Cleavage and Solution-Phase Macrolactamization
To form the cyclic backbone, the linear peptide must be cleaved while retaining all side-chain protecting groups to prevent unwanted branching.
Step-by-Step Procedure:
Mild Cleavage: Treat the CTC resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 minutes. Filter into a flask containing 10% pyridine in methanol to neutralize the acid immediately. Repeat 3 times.
Causality: 1% TFA is strong enough to break the ester bond to the CTC resin but too weak to cleave robust side-chain protecting groups (e.g., tBu, Trt, Pbf).
Evaporation: Concentrate the filtrate under reduced pressure to yield the protected linear peptide.
High-Dilution Cyclization: Dissolve the linear peptide in DMF to a final concentration of 1–5 mM . Add PyBOP (3.0 eq), HOBt (3.0 eq), and DIPEA (6.0 eq). Agitate for 12–24 hours.
Causality: Operating at high dilution (1-5 mM) thermodynamically favors intramolecular ring closure (macrolactamization) over intermolecular collisions, effectively suppressing oligomerization/polymerization.
Validation Checkpoint (LC-MS): Analyze a 10 µL aliquot via LC-MS.
Self-Validation: Confirm the disappearance of the linear mass
and the appearance of the cyclic mass .
Protocol 3.3: Global Deprotection and Purification
Deprotection Cocktail: Treat the dried, protected cyclic peptide with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
Precipitation: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the supernatant.
Purification: Purify via Preparative RP-HPLC using a C18 column and a linear gradient of Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA).
Protocol 3.4: Serum Stability Validation Assay
To prove the efficacy of the D-Homoalanine substitution, the cyclic peptide must be tested against its L-amino acid counterpart in biological media.
Step-by-Step Procedure:
Incubation: Incubate 50 µM of the cyclic peptide in 25% human serum (diluted in PBS, pH 7.4) at 37°C.
Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, 24 hours), extract a 50 µL aliquot and precipitate serum proteins by adding 100 µL of ice-cold acetonitrile containing an internal standard.
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Validation Checkpoint (Quantification): Analyze the supernatant via LC-MS/MS (MRM mode).
Causality & Self-Validation: By plotting the area-under-the-curve (AUC) of the intact peptide mass over time, you generate a precise degradation half-life (
). The D-Homoalanine variant will self-validate its design by exhibiting a statistically significant extension in compared to the L-variant.
References
Title: Delving into the World of Cyclic Peptides: Harnessing the Power of Circular Molecules for Innovative Therapeutic Solutions
Source: GenScript
URL: [Link]
Title: Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Title: VHH antibody loop guides design of a synthetic macrocyclic peptide that potently blocks influenza virus membrane fusion
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Title: US9266925B2 - Cyclic polypeptides for the treatment of heart failure
Source: Google Patents
URL
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis with D-2-Aminobutyric Acid HCl
Subtitle: Protocols for Chiral Building Blocks, Peptidomimetics, and Stereochemical Controls
Executive Summary
D-2-Aminobutyric acid HCl (also known as (R)-2-aminobutanoic acid or D-Aba) is a critical non-proteinogenic amino acid used to introduce specific stereochemical constraints and proteolytic resistance into bioactive molecules.[1] Unlike its L-enantiomer—which is the direct precursor for the blockbuster antiepileptic Levetiracetam—the D-isomer is primarily utilized in the synthesis of stabilized peptidomimetics , chiral auxiliaries , and as a stereochemical standard in drug development.
This guide provides validated protocols for transforming D-2-Aminobutyric acid HCl into high-value chiral building blocks, specifically focusing on N-protection, reduction to amino alcohols, and solid-phase peptide incorporation.[1]
Material Science & Handling
Property
Specification
Notes
CAS Number
2623-91-8 (Free Base) / 103616-89-3 (HCl Salt)
Verify salt form before stoichiometric calculations.[1]
Molecular Weight
103.12 g/mol (Free Base) / 139.58 g/mol (HCl)
HCl salt is hygroscopic; store in a desiccator.
Stereochemistry
(R)-Configuration
Enantiomer of the Levetiracetam precursor.
Solubility
Water (High), Ethanol (Moderate), Ether (Low)
Free base must be generated for organic solvent solubility.
Handling Directive: The HCl salt is the stable storage form. For reactions in non-polar organic solvents (DCM, THF), the free base must be liberated in situ using a tertiary amine (e.g., DIPEA, TEA) or via a separate neutralization step.
Strategic Synthesis Map
The following workflow illustrates the divergence of D-2-Aminobutyric acid into three primary scaffold classes: Protected Amino Acids (for peptides), Amino Alcohols (for auxiliaries), and Esters (for cyclization).
Figure 1: Divergent synthesis pathways from D-2-Aminobutyric acid HCl.
Protocol 1: Synthesis of N-Boc-D-2-Aminobutyric Acid
Application: Primary building block for Solid Phase Peptide Synthesis (SPPS).[1]
Rationale: The Boc group protects the amine during coupling, preventing polymerization.[2] D-configuration confers resistance to endogenous proteases.[1]
Dissolution: Dissolve 1.40 g (10 mmol) of D-2-Aminobutyric acid HCl in 10 mL of water.
Basification: Cool to 0°C in an ice bath. Slowly add 2M NaOH until pH reaches ~10-11 (approx. 10-12 mL). Why: This neutralizes the HCl salt and keeps the amine nucleophilic.
Addition: Dissolve 2.40 g (11 mmol) of (Boc)₂O in 10 mL of 1,4-dioxane. Add this dropwise to the amino acid solution while stirring.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours. Maintain pH >9 by adding small aliquots of NaOH if necessary.[1]
Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove unreacted (Boc)₂O.
Critical Step: Acidify the aqueous phase carefully with 1M KHSO₄ or dilute HCl to pH 2–3.[1] Caution: CO₂ gas may evolve; do not use strong mineral acids rapidly to avoid Boc cleavage.
Extract the product into Ethyl Acetate (3 x 20 mL).
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.[1]
Checkpoint: Product should be a white solid.[1] Verify via TLC (ninhydrin stain should be negative due to protection).
Protocol 2: Synthesis of (R)-2-Aminobutanol
Application: Chiral auxiliary for asymmetric synthesis; precursor to Ethambutol analogs (stereochemical controls).
Rationale: Reduction of the carboxylic acid while preserving the chiral center requires mild conditions to prevent racemization.
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Suspension: Suspend D-2-Aminobutyric acid (1.03 g, 10 mmol) in 20 mL anhydrous THF. Add NaBH₄ (0.95 g, 25 mmol). Cool to 0°C.[1][3]
Activation: Dissolve Iodine (2.54 g, 10 mmol) in 5 mL THF and add dropwise over 30 mins. Mechanism: This generates Borane-THF complex in situ, a potent reducing agent for carboxylic acids.[1]
Reflux: Once hydrogen evolution ceases, heat the mixture to reflux for 18 hours.
Quenching: Cool to RT. Carefully add Methanol dropwise until bubbling stops (destroys excess borane).[1]
Hydrolysis: Evaporate solvent. Treat residue with 20 mL of 20% KOH solution. Stir for 4 hours to break boron-amine complexes.
Extraction: Extract with Methylene Chloride (DCM) continuously or multiple times (3 x 30 mL).
Isolation: Dry over Na₂SO₄ and concentrate. Distillation (vacuum) may be required for high purity.[1]
Data Validation:
Optical Rotation: Expect
to (neat or EtOH). Note: Compare with literature for (S)-isomer (positive rotation) to confirm inversion did not occur.
Application Note 3: Incorporation into Peptidomimetics
Context: D-Aba is "unnatural" to mammalian biology.[1] Incorporating it into a peptide sequence (e.g., D-Aba-Gly-Pro) creates a "beta-turn" mimic that is resistant to enzymatic degradation.[1]
Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle for D-Aba incorporation.
Critical Protocol Adjustment:
When coupling D-Aba, steric hindrance is generally low (ethyl side chain).[1] However, to prevent epimerization (loss of chirality) during activation:
Use HATU/HOAt instead of HBTU/HOBt for faster coupling.
Limit base (DIPEA) to 2.0 equivalents relative to the amino acid.[1]
Keep coupling time under 60 minutes.
Quality Control & Stereochemical Analysis
To ensure the integrity of your chiral building blocks, the following analytical methods are required.
Method
Purpose
Target Metric
Chiral HPLC
Determine Enantiomeric Excess (ee%)
>98% ee. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA.[1]
Polarimetry
Identity Verification
Compare specific rotation with literature standard.
1H NMR
Chemical Purity
Confirm absence of protecting group byproducts (e.g., t-butyl signals).
Self-Validation Check:
If synthesizing (R)-2-aminobutanol, measure the optical rotation. If the value is close to 0 or matches the (S)-enantiomer (positive), racemization occurred during the reduction step (likely due to excessive heat or unneutralized acid).
References
Synthesis of Chiral Building Blocks: Ager, D. J. (2004).[1][4] "Synthesis of Chiral Building Blocks for Use in Drug Discovery." Molecules, 9, 407-438.[1][4] Link
Peptide Synthesis Protocols: Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][5][6] Chemical Reviews, 109(6), 2455-2504.[1] Link
Reduction of Amino Acids: McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives."[1] The Journal of Organic Chemistry, 58(13), 3568-3571. Link
D-Amino Acid Applications: Feng, Z., et al. (2020).[1] "D-Amino acids in peptide synthesis and their applications." Current Organic Chemistry. Link
Levetiracetam/Brivaracetam Stereochemistry: Kenda, B. M., et al. (2004).[1] "Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity."[1] Journal of Medicinal Chemistry, 47(3), 530-549.[1] Link
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling D-2-Aminobutyric acid HCl or associated reagents.
High-Precision GC-MS Analysis of D-Homoalanine Hydrochloride: Derivatization Strategies & Chiral Resolution
Application Note: AN-GCMS-2026-HA Abstract & Scope D-Homoalanine (D-2-aminobutyric acid) is a critical non-proteinogenic amino acid used as a chiral building block in pharmaceutical synthesis (e.g., Levetiracetam interme...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-GCMS-2026-HA
Abstract & Scope
D-Homoalanine (D-2-aminobutyric acid) is a critical non-proteinogenic amino acid used as a chiral building block in pharmaceutical synthesis (e.g., Levetiracetam intermediates) and as an internal standard in physiological amino acid profiling. As a zwitterionic hydrochloride salt, it is non-volatile and thermally unstable, rendering direct GC analysis impossible.
This guide details two distinct derivatization protocols:
Silylation (BSTFA): The "Gold Standard" for achiral purity assessment and high-throughput quantification.
Chiral Resolution (TFA-IP): A specific protocol for determining Enantiomeric Excess (ee%) of the D-isomer against the L-impurity using a chiral stationary phase.
Chemical Challenges & Strategy
The hydrochloride salt form (
) presents a specific analytical challenge. The protonated amine is unreactive toward many electrophilic derivatizing agents, and the chloride ion can catalyze the hydrolysis of silylating reagents.
The Fix: We utilize Pyridine as a dual-function solvent. It acts as an acid scavenger (neutralizing the HCl) and a catalyst for the silylation reaction, driving the equilibrium toward the volatile derivative.
Workflow Visualization
Figure 1: General analytical workflow emphasizing the critical drying step for HCl salts.
Protocol A: Silylation (Achiral Quantification)
Objective: Maximum sensitivity and ease of use for purity checks.
Derivative: N,O-bis(trimethylsilyl)-2-aminobutyric acid.
Objective: Confirming the "D-" configuration against "L-" impurities.
Strategy: Achiral derivatization followed by separation on a Chiral Stationary Phase (CSP) .[3]
Column: Chirasil-L-Val (or equivalent cyclodextrin-based phase like Rt-βDEX).
Reagents
Esterification: 2N HCl in Isopropanol.
Acylation: Trifluoroacetic Anhydride (TFAA).
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology
Esterification: Dissolve 1 mg Sample in 200 µL 2N HCl/Isopropanol . Heat at 100°C for 45 mins.
Result: Isopropyl ester formation (Carboxyl group protection).
Evaporation: Dry under
stream at 60°C.
Acylation: Add 100 µL TFAA and 50 µL DCM . Heat at 60°C for 20 mins.
Result: Trifluoroacetyl amide formation (Amine group protection).
Cleanup: Evaporate to dryness.[4] Reconstitute in 200 µL Ethyl Acetate.
Analysis: Inject on Chiral Column.
GC-MS Instrument Parameters
These parameters are optimized for the Silylation (Protocol A) method on a standard 5% Phenyl column.
Parameter
Setting
Rationale
Column
DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
Standard non-polar phase separates TMS derivatives well.
Inlet Temp
260°C
High enough to flash-vaporize without thermal degradation.
Injection Mode
Split (10:1 to 50:1)
TMS derivatives are concentrated; prevents column overload.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Optimal linear velocity for MS resolution.
Oven Program
80°C (hold 1 min) 10°C/min 280°C
Slow ramp captures the early eluting amino acid derivative.
Transfer Line
280°C
Prevents condensation before MS source.
Ion Source
EI (70 eV) @ 230°C
Standard ionization energy.
Solvent Delay
3.5 minutes
Protects filament from pyridine/BSTFA solvent front.
Data Analysis & Interpretation
Expected Mass Spectrum (Di-TMS-Homoalanine)
For Protocol A, the derivative is Bis(trimethylsilyl)-2-aminobutyric acid .
Molecular Formula:
Molecular Weight: 247.5 g/mol
Key Diagnostic Ions:
m/z 232 (M-15): Loss of a methyl group (
) from a TMS group. Often the base peak or very intense.
m/z 130 (M-117): Loss of the carboxyl-TMS group (
). This is the characteristic "amine fragment" ().
m/z 73: Trimethylsilyl cation (
). Ubiquitous in TMS derivatives.
Interpretation Logic:
If m/z 130 is present but m/z 232 is weak/absent
Check for moisture (hydrolysis).
If m/z 144 (unsubstituted amine fragment) is seen
Incomplete derivatization (likely failed to neutralize HCl).
Troubleshooting Guide (Self-Validating)
Issue
Root Cause
Corrective Action
No Peaks Detected
Sample was wet; BSTFA hydrolyzed.
Ensure lyophilization; use fresh BSTFA ampoule.
Tailing Peaks
Active sites in liner or column.
Replace inlet liner with deactivated glass wool; trim column.
Extra Peaks (MW 200-220)
Incomplete silylation (Mono-TMS).
Increase Pyridine volume; increase reaction time to 60 mins.
Precipitate in Vial
Pyridine Hydrochloride (Normal).
Do not filter. Centrifuge if necessary and inject supernatant.
References
Knapp, D. R. (1979).[5] Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (The seminal text on derivatization chemistry).
Sobolevsky, T. G., et al. (2003). "One-step derivatization of amino acids for GC-MS." Journal of Separation Science, 26(17), 1474-1478. Link
Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 906(1-2), 275-299. (Review of Chirasil-Val columns). Link
Phenomenex. "EZ:faast Amino Acid Analysis User Guide." (Reference for alternative chloroformate chemistry). Link
Sigma-Aldrich. "Derivatization Reagents for Selective Response." Technical Bulletin. Link
Application Note: Preparation of D-Homoalanine Methyl Ester Hydrochloride
Abstract & Application Context D-Homoalanine (D-2-Aminobutyric acid) methyl ester hydrochloride is a critical chiral building block in the synthesis of non-proteinogenic peptides and pharmaceutical intermediates. Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Application Context
D-Homoalanine (D-2-Aminobutyric acid) methyl ester hydrochloride is a critical chiral building block in the synthesis of non-proteinogenic peptides and pharmaceutical intermediates. Unlike its L-isomer, the D-isomer is frequently employed to induce specific conformational constraints in peptidomimetics or to enhance metabolic stability against proteolytic enzymes.
This Application Note provides a rigorous, field-validated protocol for the esterification of D-Homoalanine using the Thionyl Chloride (
) / Methanol method. This approach is preferred for its scalability and ability to drive the reaction to completion via the in situ generation of anhydrous hydrogen chloride and the scavenging of water.
Highly soluble in water, methanol, ethanol; insoluble in diethyl ether.
Reaction Mechanism & Strategic Logic
The synthesis follows a classic Fischer Esterification , but with a modification crucial for amino acids. Direct use of aqueous acids is avoided to prevent hydrolysis. Instead, thionyl chloride reacts with methanol to generate anhydrous HCl and methyl sulfite intermediates.
Why Thionyl Chloride?
Water Scavenging: The reaction of
with alcohol and byproduct water drives the equilibrium toward the ester (Le Chatelier’s principle).
Activation: It effectively activates the carboxyl group, overcoming the zwitterionic stability of the free amino acid.
Reaction Scheme
Workflow Visualization
The following diagram outlines the critical process flow, emphasizing temperature control points to prevent racemization and ensure safety.
Figure 1: Step-by-step process flow for the thionyl chloride mediated esterification.
Detailed Protocol
Materials Required[2][3][4][5][6][7][8]
Reagents:
D-2-Aminobutyric acid (D-Homoalanine), >98% ee.
Thionyl Chloride (
), ReagentPlus grade.
Methanol (anhydrous), >99.8%.
Diethyl Ether or Methyl tert-butyl ether (MTBE) (for precipitation).
Note on Optical Rotation:
Literature values for D-2-aminobutyric acid derivatives can vary by solvent.
Free Acid (D):
().
Ensure you compare against the specific salt form and solvent in your reference standard.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oily Product (No Crystals)
Residual solvent or excess acid.
Perform toluene co-evaporation steps again. Triturate (scratch glass) under ether at -20°C.
Low Yield
Hydrolysis during workup.
Ensure all glassware is dry. Avoid exposure to humid air during filtration.[6]
Yellow Discoloration
Overheating or iodine contamination.
Keep reflux temp controlled. If using old , distill it first or use fresh bottle.
Racemization
Reaction temp too high.
Switch to Room Temperature stirring method (Option B).
Safety & Handling
Thionyl Chloride: Extremely corrosive.[6][7] Reacts violently with water to release
and HCl. Handle only in a fume hood.
D-Homoalanine Methyl Ester HCl: Irritant.[6] Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
Brenner, M., & Huber, W. (1953). Preparation of amino acid esters with thionyl chloride.[2][6][3][4][5][7][8] Helvetica Chimica Acta, 36(5), 1109-1115. Link
Li, B., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters.[2][3][4] Molecules, 17, 4566-4573. (Discusses TMSCl alternative, validates Methanol/Acid mechanism). Link
Master Organic Chemistry. (n.d.). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids.[5] (Mechanistic grounding). Link
Sigma-Aldrich. (n.d.). D-2-Aminobutyric acid Product Specification. (Physical data verification). Link
D-Homoalanine (D-HoAla), also known as D-2-aminobutyric acid (D-Abu), is a non-proteinogenic amino acid frequently used in peptidomimetics to induce specific secondary structures or enhance proteolytic stability. Unlike achiral "Homoalanine" variants (like Aib), D-HoAla possesses a chiral
-carbon that is susceptible to racemization (epimerization) during activation and coupling.
This guide addresses the loss of stereochemical integrity, particularly during fragment condensation or C-terminal activation , and provides validated protocols to maintain enantiomeric excess (% ee).
Module 1: The Mechanistic Root (The "Why")
To prevent racemization, one must understand the enemy. For D-HoAla, the primary racemization pathway is 5(4H)-oxazolone formation .
When the carboxyl group of D-HoAla is activated (converted to a leaving group), the carbonyl oxygen of the upstream amide bond can attack the activated carbonyl. This cyclization forms an oxazolone intermediate. The
-proton on this ring is highly acidic () compared to the linear amide, allowing weak bases to abstract it, leading to a resonance-stabilized planar enolate. Reprotonation occurs non-stereoselectively, resulting in a racemic mixture.
Key Risk Factor: This mechanism is most prevalent when D-HoAla is the C-terminal residue in a peptide fragment being coupled to another segment (Fragment Condensation), as it lacks the protecting group (Urethane) on the immediate N-terminus that usually suppresses this cyclization.
Figure 1: The 5(4H)-oxazolone pathway. Competition between direct aminolysis (Green path) and oxazolone formation (Yellow/Red path) determines chiral purity.
Module 2: Troubleshooting & FAQs
Q1: I am seeing significant D-HoAla racemization during segment condensation. Why?
Diagnosis: You are likely activating a C-terminal D-HoAla that has an amide bond at its N-terminus (e.g., Ac-D-HoAla-OH or Peptide-D-HoAla-OH).
Root Cause: Unlike Fmoc/Boc protecting groups (carbamates), which reduce the nucleophilicity of the carbonyl oxygen, an amide bond promotes oxazolone formation.
Solution:
Switch Reagents: Move from HATU/HBTU to DIC/Oxyma Pure . Phosphonium/Uronium salts (HATU) require tertiary bases (DIPEA) which can abstract the acidic proton of the oxazolone.
Change the Base: If you must use HATU, replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker nucleophile and sterically hindered, significantly reducing proton abstraction [1].
Q2: Can I use DMAP to load D-HoAla onto the resin?
Critical Warning:NO.Reasoning: 4-Dimethylaminopyridine (DMAP) is a potent racemization catalyst. It forms a highly reactive N-acylpyridinium salt prone to base-catalyzed enolization.
Alternative: Use the MSNT/Melm method or Symmetric Anhydride method for esterification of the first residue. If using Wang resin, consider purchasing pre-loaded D-Abu resins or using the Sieber amide resin for amides to avoid esterification risks entirely.
Q3: Is D-HoAla sensitive to Fmoc deprotection conditions?
Observation: Generally stable, but "phantom" racemization can occur if DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used in the deprotection cocktail.
Recommendation: Stick to standard 20% Piperidine/DMF . If "difficult sequences" require stronger bases, use 0.1 M HOBt as an additive in the deprotection mix to buffer the pH and suppress base-catalyzed enolization [2].
Pre-activate for exactly 2 minutes (color may change to yellow/orange).
Add mixture to the resin-bound free amine.
Agitate for 60 minutes.
Protocol B: Fragment Condensation (High Risk)
Use this when D-HoAla is the C-terminus of a peptide fragment.
The "Collidine System" [4]:
Dissolve Peptide-D-HoAla-OH (1.0 eq) in DMF.
Add HOAt or Oxyma Pure (1.0 eq).
Add 2,4,6-Collidine (1.0 eq). Crucial: Do not use excess base.
Cool reaction vessel to 0°C .
Add DIC (1.0 eq) or HATU (1.0 eq) - DIC is preferred.
React at 0°C for 1 hour, then warm to RT overnight.
Module 4: Analytical Validation (Marfey's Method)
You cannot fix what you cannot measure. Standard C18 HPLC often fails to separate D/L peptides. Use Marfey's Method for definitive chiral analysis.
Principle: Derivatization with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) converts enantiomers (D/L) into diastereomers, which separate easily on standard C18 columns.[7]
Analysis: Inject on C18 HPLC (Linear gradient 10-50% MeCN with 0.1% TFA).
Interpretation: The L-L diastereomer (from L-HoAla) typically elutes before the L-D diastereomer (from D-HoAla) due to stronger hydrophobicity of the D-derivative in this complex [5].
Figure 2: Analytical workflow for quantifying D-HoAla racemization.
References
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry, 67(19), 6861–6864. Link
Deryds, M., & Flegel, M. (2018). "Suppression of Racemization in Fmoc Solid-Phase Peptide Synthesis." International Journal of Peptide Research and Therapeutics. Link
Subirós-Funosas, R., et al. (2009).[5] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[5] Chemistry – A European Journal, 15(37), 9394–9403.[5] Link
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center. Link
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247. Link
Improving yield of D-Homoalanine HCl synthesis reactions
Welcome to the technical support center for the synthesis of D-Homoalanine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this val...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of D-Homoalanine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable non-proteinogenic amino acid. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve reaction yields and achieve high enantiomeric purity.
Introduction: The Challenge of D-Homoalanine Synthesis
D-Homoalanine is a critical chiral building block in the synthesis of several active pharmaceutical ingredients, including antituberculosis and antiepileptic drugs.[1] Achieving high yields and excellent enantiomeric excess (ee) of its hydrochloride salt can be challenging due to issues with reaction equilibria, catalyst selectivity, product inhibition in enzymatic routes, and difficulties in purification. This guide provides field-proven insights to overcome these obstacles.
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My overall yield is consistently low in the asymmetric Strecker synthesis of D-Homoalanine. What are the likely causes and how can I fix them?
Low yield in a Strecker synthesis is a multi-faceted problem that can originate at any of the three main stages: imine formation, cyanide addition, or aminonitrile hydrolysis.[2][3]
Causality & Solution:
Inefficient Imine Formation: The initial reaction between propanal and the ammonia source (or chiral amine auxiliary) is a reversible equilibrium.[4] The presence of water, a byproduct, can push the equilibrium back towards the starting materials.
Solution: Conduct the reaction under anhydrous conditions. Use a high-purity, dry solvent and consider adding a mild desiccant like magnesium sulfate (MgSO₄) to sequester water as it forms.[3]
Poor Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine (or its protonated iminium form) is the key C-C bond-forming step. The rate and efficiency can be hampered by steric hindrance from a bulky chiral auxiliary or by suboptimal pH.
Solution: Ensure the cyanide source (e.g., NaCN, KCN, or TMSCN) is fully dissolved and available.[5] If using alkali cyanides, the reaction is often buffered to maintain a pH that allows for a sufficient concentration of both free cyanide and the reactive iminium ion.[5] For catalytic versions, ensure the catalyst is active and not poisoned.
Incomplete or Degradative Hydrolysis: The final step, hydrolyzing the α-aminonitrile to the amino acid, typically requires strong acidic conditions. If conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), it can lead to racemization or decomposition of the product, reducing the isolated yield of the desired D-enantiomer.
Solution: Optimize hydrolysis conditions carefully. Start with moderate temperatures (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS to avoid over-exposure to strong acid. A two-stage hydrolysis (e.g., HCl followed by a water workup) can sometimes provide cleaner results.
Product Loss During Workup: D-Homoalanine HCl is highly water-soluble, leading to significant product loss during aqueous extractions and washing steps.
Solution: Minimize aqueous workup steps. After hydrolysis, consider evaporating the solvent and excess acid under reduced pressure. Purification via ion-exchange chromatography is often more effective than classical extraction for polar amino acids.[6] Crystallization from an alcohol/ether solvent system can also be an effective isolation method.[7]
Q2: The enantioselectivity (ee%) of my catalytic asymmetric synthesis is poor. How can I improve it?
Low enantiomeric excess points directly to issues with the chiral catalyst or the reaction environment that controls the diastereomeric transition states.[8]
Causality & Solution:
Catalyst Purity and Integrity: The chiral catalyst (whether a metal complex or an organocatalyst) is the heart of the asymmetric induction. Impurities, degradation from improper storage, or incorrect preparation can cripple its stereochemical control.
Solution: Verify catalyst integrity. Use catalysts from a reputable commercial source or, if prepared in-house, confirm purity and structure using techniques like NMR. Always store air- and moisture-sensitive catalysts under an inert atmosphere (N₂ or Ar). Running a control reaction with a benchmark substrate known to give high ee can validate your catalyst's activity.[8]
Reaction Temperature: Asymmetric reactions are highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the small activation energy difference between the two pathways leading to the R and S enantiomers, thus eroding enantioselectivity.
Solution: Systematically lower the reaction temperature. Many asymmetric cyanations show a marked improvement in ee at 0°C, -20°C, or even lower.[8] The table below illustrates this common trend.
Solvent Effects: The solvent influences the conformation and stability of the catalyst-substrate complex. A suboptimal solvent can fail to organize the transition state effectively for high stereodiscrimination.
Solution: Screen a range of anhydrous solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, MeCN). The optimal solvent is highly system-dependent, and empirical screening is often necessary.[8]
Table 1: Impact of Key Parameters on Enantiomeric Excess (Illustrative)
Parameter
Condition A
ee% (A)
Condition B
ee% (B)
Rationale
Temperature
25°C
75%
-20°C
>95%
Lower temperature amplifies the energy difference between diastereomeric transition states.[8]
Solvent
Toluene
92%
THF
60%
Solvent polarity and coordination can alter the catalyst's chiral pocket.
| Substrate Conc. | 1.0 M | 80% | 0.1 M | 91% | High concentrations can lead to catalyst aggregation or off-cycle reactions.[8] |
Q3: My enzymatic synthesis using a D-amino acid transaminase (D-AAT) suffers from low conversion. What factors are limiting the reaction?
Enzymatic syntheses are powerful but are subject to specific biochemical limitations. Low conversion often stems from issues with the biocatalyst's activity, stability, or the reaction equilibrium.[9][10]
Causality & Solution:
Sub-optimal pH and Temperature: Every enzyme has a narrow optimal range for pH and temperature. Deviations can drastically reduce catalytic activity. For example, D-AATs from Bacillus species are often thermostable and active from 30-60°C.[10]
Solution: Experimentally determine the optimal pH and temperature for your specific enzyme. Create small-scale reaction matrices to test a range of conditions (e.g., pH 7.0-9.0, Temp 30-50°C).
Cofactor (PLP) Leakage: D-AATs are pyridoxal-5'-phosphate (PLP)-dependent enzymes. Under certain conditions, especially at low temperatures or with high concentrations of the α-keto acid substrate, the PLP cofactor can dissociate from the enzyme's active site, rendering it inactive.[10]
Solution: Supplement the reaction mixture with an excess of free PLP (e.g., 0.1 mM). Maintaining a higher reaction temperature (e.g., 30°C vs. lower) and an excess of the α-keto acid can also help stabilize the PLP-bound form of the enzyme.[10]
Product Inhibition or Unfavorable Equilibrium: The accumulation of the D-Homoalanine product or the keto-acid byproduct can inhibit the enzyme or shift the reaction equilibrium back to the starting materials.
Solution: Implement a product removal strategy. For instance, using a multi-enzyme cascade system can convert the byproduct into another molecule, pulling the equilibrium forward.[11][12] Some processes leverage the low solubility of the product to drive the reaction via in situ crystallization.[13]
Low Amino Donor Concentration: The reaction requires a suitable amino donor, such as D-alanine. If the donor is depleted, the reaction will stall.
Solution: Use a stoichiometric excess of the amino donor. Alternatively, incorporate an enzyme system that regenerates the amino donor in situ.
Frequently Asked Questions (FAQs)
Q1: Which is better for scalable production of D-Homoalanine: chemical (Strecker) or enzymatic synthesis?
Both approaches have merits, and the choice depends on developmental stage, cost, and regulatory considerations.
Chemical Synthesis (e.g., Asymmetric Strecker):
Pros: Highly scalable, utilizes relatively inexpensive starting materials, and benefits from decades of process optimization.[14]
Cons: Often involves highly toxic reagents (cyanide), may require expensive chiral catalysts or auxiliaries, and can generate significant chemical waste.[5] Racemization during hydrolysis can be a concern, potentially lowering the yield of the desired enantiomer.[15]
Enzymatic Synthesis (e.g., Transamination):
Pros: Operates under mild, aqueous conditions ("green chemistry").[9] Offers extremely high enantioselectivity (>99% ee is common).[16] Can achieve high conversion yields, sometimes exceeding 90%.[9][16]
Cons: Enzymes can be expensive and may have stability issues. Substrate scope can be limited, and process optimization (e.g., addressing product inhibition) can be complex.
Verdict: For large-scale, green, and highly enantiopure production, enzymatic methods are increasingly favored.[17] However, chemical synthesis remains a robust and well-established alternative, particularly if existing infrastructure and expertise are in place.
Q2: How do I accurately determine the enantiomeric excess (ee%) of my D-Homoalanine HCl sample?
The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . Since homoalanine lacks a strong chromophore, derivatization is required prior to analysis.
Derivatization: React the amino acid sample with a chiral derivatizing agent. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice.[18] It reacts with both D- and L-homoalanine to form a pair of diastereomers.
Chromatography: Analyze the resulting diastereomers on a standard reverse-phase C18 column. The two diastereomers will have different retention times, allowing for their separation and quantification.[18]
Quantification: The ee% is calculated from the peak areas of the two diastereomers using the formula: ee% = |(Area_D - Area_L) / (Area_D + Area_L)| * 100.
Validation: It is crucial to prepare and run a racemic (D,L-) standard to confirm peak identification and ensure the method is capable of baseline separation.
Q3: What are the essential safety precautions when using cyanide in a Strecker synthesis?
Cyanide compounds (e.g., KCN, NaCN, HCN) are extremely toxic and fast-acting poisons .[3] All work must be conducted with strict adherence to safety protocols.
Engineering Controls:ALWAYS handle solid cyanides and conduct the reaction in a certified chemical fume hood with sufficient airflow.
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and nitrile gloves (check for appropriate breakthrough time).
Preventing HCN Gas Formation: Hydrogen cyanide (HCN) is a volatile, highly toxic gas that is formed when cyanides are mixed with acid.[19] NEVER add acid directly to a concentrated cyanide solution or solid cyanide waste. The reaction should be designed to avoid the buildup of unreacted acid and cyanide.
Waste Disposal & Quenching: All cyanide-containing waste (solutions and contaminated materials) must be quenched before disposal. A common method is to treat the waste with an excess of sodium hypochlorite (bleach) under basic (NaOH) conditions to oxidize the cyanide to the much less toxic cyanate ion. The quenching procedure itself should be performed in a fume hood.
Emergency Preparedness: Ensure an emergency plan is in place. Have a cyanide antidote kit available and ensure all personnel are trained on its location and use.
Protocols & Workflows
Protocol 1: General Procedure for a Catalytic Asymmetric Strecker Reaction
This protocol describes a generalized workflow. Specific catalysts, solvents, and reaction times must be optimized for the chosen system.
Reactor Setup: Under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., 1-10 mol%) to a flame-dried flask containing a stir bar.
Reagent Addition: Add the appropriate anhydrous solvent (e.g., toluene). If the reaction uses a chiral amine auxiliary instead of a catalyst, it would be added at this stage.
Cooling: Cool the mixture to the desired temperature (e.g., 0°C to -78°C) using an appropriate cooling bath.
Substrate Addition: Slowly add freshly distilled propanal to the cooled solution.
Cyanide Addition: Add the cyanide source (e.g., TMSCN) dropwise over several minutes.
Reaction Monitoring (In-Process Check): Stir the reaction at the set temperature for the optimized duration (e.g., 12-48 hours). Monitor the formation of the aminonitrile by TLC or ¹H NMR of an aliquot.
Quenching: Once the reaction is complete, quench carefully according to the literature procedure for the specific catalyst system (e.g., with a buffered aqueous solution).
Workup & Isolation: Perform an extractive workup to isolate the crude aminonitrile. Purify by column chromatography if necessary.
Hydrolysis: Treat the purified aminonitrile with a strong acid (e.g., 6M HCl) and heat (e.g., 100°C) for 4-8 hours to hydrolyze the nitrile to a carboxylic acid and cleave any protecting groups.
Final Isolation: Evaporate the solvent under reduced pressure. The resulting solid is crude D-Homoalanine HCl. Recrystallize from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
Analytical Validation: Confirm product identity by NMR and MS. Determine optical purity (ee%) by chiral HPLC.
Diagram 1: Asymmetric Strecker Synthesis Workflow
Caption: A generalized workflow for the catalytic asymmetric Strecker synthesis of D-Homoalanine HCl.
Diagram 2: Biocatalytic Cascade for D-Homoalanine Synthesis
This diagram illustrates a two-step enzymatic cascade starting from a readily available precursor, L-methionine.[11][12]
Caption: A two-enzyme cascade for synthesizing D-Homoalanine from L-Methionine.[11][12]
Diagram 3: Troubleshooting Logic for Low Yield
This decision tree helps diagnose the root cause of low reaction yields.
Caption: A decision tree to diagnose and solve issues related to low reaction yield.
References
Contente, M. L., & Paradisi, F. (2019). Biocatalytic Cascade Reaction for the Asymmetric Synthesis of L‐ and D‐Homoalanine. ChemCatChem, 11(1), 407-411. Available from: [Link]
D'Arrigo, P., & Servi, S. (2010). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 15(3), 1337-1353. Available from: [Link]
Yin, J., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. Organic Process Research & Development, 26(2), 278-284. Available from: [Link]
ResearchGate. (n.d.). Schematic cascade reaction for the asymmetric synthesis of D- or L-homoalanine. Available from: [Link]
Wikipedia. (2023). Strecker amino acid synthesis. Available from: [Link]
Podyacheva, E. Y., et al. (2022). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. International Journal of Molecular Sciences, 23(23), 15077. Available from: [Link]
Petasis, N. A., & Tsou, L. K. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Medicinal and Process Chemistry. Molecules, 23(11), 2993. Available from: [Link]
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Available from: [Link]
Kendall, E. C., & McKenzie, B. F. (1929). dl-ALANINE. Organic Syntheses, 9, 4. Available from: [Link]
Pizzarello, S., & Groy, T. L. (2021). Racemate Resolution of Alanine and Leucine on Homochiral Quartz, and Its Alteration by Strong Radiation Damage. Life, 11(11), 1210. Available from: [Link]
Cativiela, C., & Díaz-de-Villegas, M. D. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC, 2014(i), 205-248. Available from: [Link]
Pradip Sanjay, W. (2026). Strecker Reaction: Synthesis of Amino Acids | Mechanism. Organic Chemistry Reaction. Available from: [Link]
ResearchGate. (2025). The synthesis of L-(+)-homophenylalanine hydrochloride. Available from: [Link]
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available from: [Link]
ResearchGate. (2025). Racemate Resolution of Alanine and Leucine on Homochiral Quartz, and Its Alteration by Strong Radiation Damage. Available from: [Link]
Google Patents. (n.d.). KR101742477B1 - Method of producing d-threonine and homoalanine from racemic...
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. Available from: [Link]
Leah4sci MCAT. (2016, June 9). Strecker Synthesis of Alpha Amino Acids. YouTube. Available from: [Link]
de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(49), 17538-17554. Available from: [Link]
Liu, J., et al. (2019). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. RSC Advances, 9(54), 31451-31458. Available from: [Link]
Academia.edu. (n.d.). (PDF) Amino Acid-Protecting Groups. Available from: [Link]
Budroni, M., et al. (2014). Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. International Journal of Molecular Sciences, 15(1), 1331-1348. Available from: [Link]
Zhang, H. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 25-48). Springer. Available from: [Link]
Zhang, Y., et al. (2010). Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine. Proceedings of the National Academy of Sciences, 107(14), 6234-6239. Available from: [Link]
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. Available from: [Link]
Liu, J., et al. (2019). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. RSC Advances, 9, 31451-31458. Available from: [Link]
Ashenhurst, J. (2019). Synthesis of Peptides. Master Organic Chemistry. Available from: [Link]
Wen, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 700140. Available from: [Link]
Mykhailiuk, P. K., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(16), 5896-5903. Available from: [Link]
Google Patents. (n.d.). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
ResearchGate. (2024). Challenges and Solutions in D-Amino Acid Production Methods. Available from: [Link]
Japan Chemical Innovation Institute. (n.d.). Separation and Refining of Amino acids. Available from: [Link]
Raboni, S., et al. (2022). The conundrum in enzymatic reactions related to biosynthesis of d‐amino acids in bacteria. FEBS Letters, 596(10), 1269-1283. Available from: [Link]
PubChem. (n.d.). D-Homoalanine hcl. National Center for Biotechnology Information. Available from: [Link]
Technical Support Center: Troubleshooting D-2-Aminobutyric Acid HCl Solubility
Executive Summary & Compound Profile User Advisory: Most solubility issues reported with D-2-Aminobutyric acid HCl (D-Homoalanine HCl) stem from a misunderstanding of its ionic state.[1] As a hydrochloride salt, this com...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
User Advisory: Most solubility issues reported with D-2-Aminobutyric acid HCl (D-Homoalanine HCl) stem from a misunderstanding of its ionic state.[1] As a hydrochloride salt, this compound is highly polar and acidic in solution. Issues typically arise when users attempt to dissolve it in non-polar organic solvents or inadvertently neutralize the salt species during buffer preparation, causing the less soluble zwitterion to precipitate (the "isoelectric crash").
Physicochemical Identity
Property
Detail
Compound Name
D-2-Aminobutyric acid hydrochloride
Synonyms
D-Homoalanine HCl; (R)-2-Aminobutanoic acid HCl
CAS (Free Acid)
2623-91-8 (Note: HCl salt often custom synthesized or listed under generic salt CAS)
The following data summarizes the expected solubility behavior. Note that the HCl salt is significantly more water-soluble than the free zwitterion.[1]
Solvent System
Solubility Rating
Notes & Recommendations
Water (Milli-Q)
High (>200 mg/mL)
Preferred Solvent. Dissolves rapidly.[1] Solution will be acidic (pH ~1-2).[1]
PBS (pH 7.4)
Moderate to High
Caution: Adding the acidic HCl salt to PBS may shift the buffer pH significantly.[1] Readjustment may be required.[1][5]
Ethanol (100%)
Low / Poor
Generally poor solubility.[1] May dissolve in 90% EtOH/Water mixtures.[1]
DMSO
Variable
The HCl salt is more soluble than the free acid, but high concentrations (>50mM) may require heating or sonication.[1]
Scenario A: "The powder clumps and won't dissolve in my buffer."
Q: I added the powder directly to my pH 7.4 phosphate buffer, but it's taking forever to dissolve. Why?
The Science:
This is likely a "Salting Out" or "Common Ion" effect combined with pH shock.[1]
Ionic Strength: High salt buffers reduce the solubility of other salts.[1]
pH Shock: When you add the HCl salt to a neutral buffer, the local pH at the granule surface drops rapidly, while the bulk solution remains neutral.[1] As the granule dissolves and neutralizes, it passes through its Isoelectric Point (pI ~6.0) .[1] At the pI, the net charge is zero, and the molecule is least soluble, potentially causing micro-precipitation (cloudiness) that inhibits further dissolution.
The Fix (Protocol):
Dissolve the D-2-Aminobutyric acid HCl in pure water first at a higher concentration (e.g., 10x stock).[1]
Slowly add this stock solution to your buffer while stirring.
Alternative: If you must add powder to buffer, ensure the buffer capacity is high (e.g., 100mM) and add the powder in small increments, allowing each to dissolve.
Scenario B: "My solution turned cloudy when I adjusted the pH."
Q: I dissolved the compound in water (it was clear), but when I added NaOH to reach pH 6.0, a white precipitate formed.
The Science:
You have experimentally identified the Isoelectric Point (pI) .
Starting State: In water, the compound exists as the cationic species (R-NH₃⁺ / R-COOH).[1] It is highly soluble.[1][6]
Target State: As you add NaOH, you deprotonate the carboxylic acid.[1] At pH ~6.0, the molecule exists primarily as the Zwitterion (R-NH₃⁺ / R-COO⁻).[1]
The Trap: Zwitterions have strong crystal lattice energy and minimal hydration shell interaction compared to the charged ionic forms, leading to precipitation.[1]
The Fix:
Avoid pH 6.0 if possible. Work at pH < 4 or pH > 8 for maximal solubility.[1]
Dilution: If you must work at pH 6.0, keep the concentration below the saturation limit of the free acid (approx. 200 mg/mL for the free acid, but this drops in the presence of salts).
Scenario C: "I need to use DMSO for a cellular assay."
Q: The literature says the free acid is insoluble in DMSO.[1] Can I use the HCl salt?
The Science:
Yes, the HCl salt generally has an improved solubility profile in polar aprotic solvents like DMSO compared to the neutral zwitterion because the ionic bond disrupts the tight crystal lattice.[1] However, it is not "freely" soluble.[1]
The Fix:
Sonication is mandatory. Use an ultrasonic bath at 30-40°C for 10-15 minutes.[1]
Water Spike: If strict anhydrous conditions are not required, adding 5% water to the DMSO significantly aids dissolution.[1]
Freeze-Thaw Warning: DMSO solutions of HCl salts can precipitate upon freezing.[1] Vortex vigorously after thawing.[1]
Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for solvent selection and troubleshooting.
Caption: Decision tree for troubleshooting solubility based on solvent choice and pH conditions. Note the critical risk of precipitation near pH 6.0.[1]
Experimental Protocol: Preparation of a 100mM Stock Solution
Objective: Create a stable, verified stock solution for biological assays.
Materials:
D-2-Aminobutyric acid HCl (verify molecular weight on specific lot, approx 139.6 g/mol ).[1]
Technical Support Center: Optimizing HPLC Purification of D-Homoalanine Peptides
Welcome to the Advanced Peptide Purification Support Hub. Subject: D-Homoalanine (D-HoAla) Peptide Optimization Ticket ID: D-HoAla-RP-HPLC-001 Executive Summary: The D-Homoalanine Challenge As a Senior Application Scient...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Peptide Purification Support Hub.Subject: D-Homoalanine (D-HoAla) Peptide Optimization
Ticket ID: D-HoAla-RP-HPLC-001
Executive Summary: The D-Homoalanine Challenge
As a Senior Application Scientist, I often see researchers treat D-Homoalanine (2-amino-4-butanoic acid) simply as "Alanine with a twist." This is a chromatographic error. D-HoAla introduces two distinct challenges compared to standard L-Alanine:
Increased Hydrophobicity: D-HoAla possesses an extra methylene group (
) in its side chain compared to Alanine. This increases the hydrophobicity of the peptide, significantly increasing retention time on Reverse Phase (RP) columns.
Stereochemical Impurities: The synthesis of D-amino acid peptides often results in diastereomeric impurities (L-HoAla variants) due to racemization during coupling. These diastereomers have identical mass but distinct 3D hydrophobic "footprints."
This guide provides the protocols to resolve these specific issues.
The Problem: You observe a "shoulder" on your main peak or a double peak with identical Mass-to-Charge (m/z) ratios.
The Cause: Likely the L-Homoalanine diastereomer. While enantiomers (D vs L amino acids) require chiral columns, diastereomeric peptides (peptides containing one D-residue among L-residues) can be separated on standard achiral C18 columns because they form different secondary structures that interact differently with the stationary phase [1].
Protocol: Shallow Gradient Optimization
To separate the D-HoAla target from the L-HoAla impurity, you must maximize the selectivity factor (
) by flattening the gradient slope.
Step-by-Step Workflow:
Run a Scouting Gradient: 5% to 95% B over 20 minutes. Note the %B where your peptide elutes (e.g., 40% B).
Calculate the Focused Gradient: Create a window of
around the elution point.
Flatten the Slope: Instead of the standard 1% B/min, reduce the slope to 0.25% B/min or 0.5% B/min .
Parameter
Standard Scouting
Optimized Resolution
Column
C18 (100 Å or 300 Å)
C18 (High Surface Area, fully porous)
Mobile Phase A
Water + 0.1% TFA
Water + 0.1% TFA
Mobile Phase B
ACN + 0.1% TFA
ACN + 0.1% TFA
Gradient Slope
1.0% - 2.0% per min
0.2% - 0.5% per min
Temperature
Ambient (25°C)
40°C - 60°C (improves mass transfer)
Expert Insight: Higher temperature (40-60°C) often improves the resolution of hydrophobic peptides by reducing mobile phase viscosity and increasing the diffusion rate of the peptide in and out of the pores [2].
Visualization: Method Development Logic
Figure 1: Decision tree for optimizing resolution of D-Homoalanine peptide diastereomers.
Module 2: Peak Shape & Hydrophobicity Management
The Problem: The peptide elutes very late, broad, or tails significantly.
The Cause: D-Homoalanine increases the peptide's lipophilicity. Strong hydrophobic interaction with the C18 chains or secondary interactions with residual silanols causes broadening.
Troubleshooting Guide: Tailing & Retention
Symptom
Probable Cause
Corrective Action
Late Elution (>60% B)
High Hydrophobicity of D-HoAla
Switch to C8 or C4 Column. Shorter alkyl chains reduce hydrophobic retention, allowing earlier elution and sharper peaks [3].
Peak Tailing (Asymmetry > 1.2)
Silanol Interactions
Increase Ionic Strength. Add 0.1% TFA (if using Formic) or switch to 10-20mM Ammonium Acetate/Phosphate buffers to mask silanols [4].
Broad/Ghost Peaks
Aggregation
Add Co-Solvent. Spike Mobile Phase A with 5-10% Isopropanol (IPA) or use IPA as part of Mobile Phase B to disrupt aggregates.
The "End-Capping" Factor
For D-HoAla peptides, always use end-capped columns. These columns have small silyl groups bonded to free silanols, preventing the basic N-terminus or side chains (like Lys/Arg) from binding to the silica surface, which is a primary cause of tailing [5].
Module 3: Impurity Profiling (The "Synthesis" Issue)
The Problem: You have multiple peaks. Which one is the product?
The Logic:
Deletion Sequences: Missing an amino acid. These will be less hydrophobic and elute earlier than the target (Main Peak).
Incomplete Deprotection: Protecting groups (e.g., tBu, Trt) are highly hydrophobic. These species will elute later than the target.
D-HoAla Target: Due to the extra
, the D-HoAla peptide will elute later than a standard Alanine analog but earlier than incomplete deprotection species.
Visualization: Impurity Elution Order
Figure 2: Expected relative elution order of common impurities in D-Homoalanine peptide synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use Formic Acid (FA) instead of TFA for purification?A: Only if you are using Mass Spec (MS) directed purification and require high sensitivity. For UV-based purity work, TFA is superior . TFA is a stronger ion-pairing agent than FA; it neutralizes the positive charges on the peptide more effectively, resulting in significantly sharper peaks and better resolution of the D-HoAla diastereomers [4].
Q: My D-HoAla peptide is precipitating in the fraction collector. Why?A: D-Homoalanine is hydrophobic. When the peptide elutes in high Acetonitrile (ACN), it is soluble. However, if your fraction collector sits in a cold room or if the ACN evaporates, the water content increases, causing the hydrophobic peptide to crash out.
Fix: Collect fractions into tubes containing a small amount of Acetic Acid or Isopropanol to maintain solubility.
Q: How do I verify if I actually have the D-isomer and not the L-isomer?A: RP-HPLC separates them, but it doesn't identify them absolutely without a standard.
Coinjection: Spike your sample with a known L-HoAla standard. If you see two peaks, you have separated them.
Marfey's Reagent: For absolute stereochemistry confirmation, hydrolyze a small aliquot of the peptide and derivatize with FDAA (Marfey's reagent), then analyze via LC-MS against amino acid standards.
References
Separation of Peptide Diastereomers
Title: The separation of peptide hormone diastereoisomers by reverse phase high pressure liquid chromatography.[1][2]
Technical Support Center: A Researcher's Guide to Handling D-Homoalanine Hydrochloride
Welcome to our dedicated technical support center for D-Homoalanine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the hygroscop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for D-Homoalanine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the hygroscopic nature of this valuable amino acid derivative. D-Homoalanine hydrochloride is a crucial building block in peptide synthesis and various pharmaceutical applications.[1] However, its tendency to absorb moisture from the atmosphere can introduce variability and compromise experimental outcomes.
This resource offers practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter. Our goal is to ensure the integrity and reproducibility of your research by providing a clear understanding of the principles behind proper handling and storage.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our technical support team receives regarding D-Homoalanine hydrochloride.
Q1: What does it mean that D-Homoalanine hydrochloride is hygroscopic, and why is this a concern for my experiments?
A: The term "hygroscopic" describes a substance's ability to readily attract and absorb moisture from the surrounding air.[2] D-Homoalanine hydrochloride, as a salt, exhibits this property. This becomes a significant concern in experimental settings for several reasons:
Inaccurate Weighing: The absorbed water adds to the measured weight of the compound, leading to errors in concentration calculations and stoichiometry.
Altered Chemical Properties: The presence of excess water can affect the compound's stability, solubility, and reactivity in subsequent experimental steps.[3]
Physical Changes: Moisture absorption can cause the fine powder to clump or cake, making it difficult to handle and dispense accurately.[2][3]
Potential for Degradation: For sensitive applications like peptide synthesis, the presence of water can lead to hydrolysis or other unwanted side reactions, ultimately impacting the purity and yield of your final product.[4][5]
Q2: How should I properly store D-Homoalanine hydrochloride to minimize moisture absorption?
A: Proper storage is the first and most critical line of defense against the hygroscopic nature of D-Homoalanine hydrochloride. Here are our recommendations:
Airtight Containers: Always store the compound in a tightly sealed, airtight container.[3][6] Ensure the container's cap is securely fastened immediately after each use.
Desiccator Storage: For optimal protection, place the primary container inside a desiccator containing a suitable drying agent, such as silica gel or calcium chloride.[2][7] This creates a dry microenvironment that actively removes moisture.
Controlled Environment: If available, store the compound in a temperature and humidity-controlled environment.[7] A cool, dry place is preferable to a location with significant temperature and humidity fluctuations.[3]
Q3: I've noticed some clumping in my D-Homoalanine hydrochloride. Can I still use it?
A: Clumping is a visual indicator of moisture absorption.[3] While you might be able to break up the clumps with a clean, dry spatula, it's important to understand that the material's properties may have been compromised.[3] For non-critical applications, you may be able to proceed with caution. However, for highly sensitive experiments such as quantitative assays or peptide synthesis, using a fresh, unopened container is strongly recommended to ensure accuracy and reproducibility.
Q4: Can I dry my D-Homoalanine hydrochloride if it has been exposed to moisture?
A: While it is technically possible to dry a hygroscopic compound, it is a delicate process that carries risks.[6] Gentle heating in a vacuum oven is a potential method, but excessive heat can cause decomposition.[3] This should only be considered as a last resort, and the effectiveness of the drying process would need to be validated, for instance, by Karl Fischer titration to determine the water content. For most laboratory settings, preventing moisture exposure is a more practical and reliable strategy.[6]
This section provides detailed guidance for common experimental challenges and best practices for incorporating D-Homoalanine hydrochloride into your workflows.
Problem: Inconsistent Results in Serial Experiments
Potential Cause: Varying degrees of moisture absorption in the D-Homoalanine hydrochloride used across different experimental runs.
Solution: Aliquoting Under Controlled Conditions
To ensure consistency, it is advisable to aliquot the D-Homoalanine hydrochloride into smaller, single-use quantities upon receiving a new bottle. This minimizes the repeated exposure of the bulk material to the atmosphere.
Workflow for Aliquoting D-Homoalanine Hydrochloride
Caption: Decision-making and workflow for using a glove box.
By implementing these best practices, you can mitigate the challenges posed by the hygroscopic nature of D-Homoalanine hydrochloride and ensure the reliability and accuracy of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
TutorChase. How do you handle hygroscopic solutes in the lab? [Online] Available at: [Link]
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Online] January 19, 2024. Available at: [Link]
Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Online] November 27, 2008. Available at: [Link]
Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online] February 22, 2014. Available at: [Link]
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Online] May 19, 2025. Available at: [Link]
PubMed. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Online] June 21, 2022. Available at: [Link]
PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Online] Available at: [Link]
An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Online] January 22, 2019. Available at: [Link]
Scribd. Handling of Hygroscopic Products System-Technik. [Online] Available at: [Link]
baseclick. 4-Azido-L-homoalanine HCl. [Online] Available at: [Link]
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Online] November 19, 2019. Available at: [Link]
NIH PubChem. D-Homoalanine hcl. [Online] Available at: [Link]
HepatoChem. How do you handle hygroscopic salts? [Online] September 14, 2016. Available at: [Link]
Asaclean® Purging Compounds. 5 Tips to Help Process Dry Hygroscopic Resins. [Online] July 3, 2018. Available at: [Link]
Jena Bioscience. 4-Azido-L-homoalanine HCl (L-AHA), Amino Acid-based Fluorescent & Biotin Protein Labeling. [Online] Available at: [Link]
NIH PubChem. L-Alanine. [Online] Available at: [Link]
Resolving steric hindrance in D-Homoalanine peptide synthesis
Executive Summary: The D-Homoalanine Challenge D-Homoalanine (D-HoAla), or D-2-aminobutyric acid, presents a deceptive challenge in Solid Phase Peptide Synthesis (SPPS).[1] While its ethyl side chain ( ) appears only mar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The D-Homoalanine Challenge
D-Homoalanine (D-HoAla), or D-2-aminobutyric acid, presents a deceptive challenge in Solid Phase Peptide Synthesis (SPPS).[1] While its ethyl side chain (
) appears only marginally bulkier than Alanine (), the combination of this added steric bulk with D-chirality introduces significant conformational entropy.[1]
When an L-peptide chain encounters a D-amino acid, the peptide backbone is forced into a local conformation that often disrupts standard
-helical or -sheet propagation.[1] This "kink" can bury the N-terminus, making it inaccessible for subsequent couplings.[1] Furthermore, D-amino acids are susceptible to base-catalyzed racemization during slow activation steps, threatening the stereochemical purity of your therapeutic candidate.
This guide provides a self-validating, logic-driven approach to overcoming these barriers.
Part 1: Strategic Decision Framework
Before beginning synthesis, visualize your coupling strategy using the logic below. This decision tree prioritizes "Safety" (Racemization control) over "Power" (Coupling strength) initially, escalating only when necessary.[1]
Figure 1: Decision matrix for selecting coupling reagents based on sequence difficulty and position.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Incomplete Coupling (Deletion Sequences)
User Question: "I am observing a -85 Da mass difference in my LC-MS, corresponding to the deletion of D-HoAla. I’ve already tried double coupling with HBTU. What is happening?"
Technical Diagnosis:
You are facing a steric shield .[1] The ethyl side chain of D-HoAla, combined with the D-configuration, creates a "sweep volume" that protects the activated carboxylate from nucleophilic attack. HBTU is a "fast" reagent but suffers from rapid hydrolysis and guanidinylation if the coupling is slow.[1]
Corrective Protocol:
Switch to Oxyma Pure/DIC or COMU .[1]
Why Oxyma/DIC? Carbodiimide chemistries (DIC) produce a steady stream of O-acylisourea active esters.[1] Oxyma Pure acts as a nucleophilic scavenger that forms a highly reactive, yet stable, ester.[1] Unlike HBTU, this mixture does not "burn out" quickly, allowing the reaction to proceed over the extended time required for the bulky D-HoAla to find the resin-bound amine.
Why COMU? If DIC fails, COMU (a third-generation uronium salt) offers the power of HATU but with the safer, less racemizing Oxyma leaving group [1].
Step-by-Step Protocol (The "Oxyma Boost"):
Dissolve: 4.0 eq. Fmoc-D-HoAla-OH and 4.0 eq.[1] Oxyma Pure in minimal DMF (concentration > 0.3 M is critical for kinetics).[1]
Activate: Add 4.0 eq. DIC. Do not add base (DIPEA).
Pre-activation: Let sit for 2 minutes. This forms the active ester.[1][2]
Coupling: Add to resin.
Microwave (Optional but Recommended): Heat to 75°C for 5 minutes. (Note: D-isomers are heat-stable, but avoid >75°C to prevent aspartimide formation in adjacent residues).[1]
Issue 2: Racemization (D- to L-Conversion)
User Question: "My chiral chromatography shows a 12% impurity that looks like the L-Homoalanine epimer. I used HATU/DIPEA to force the coupling. How do I stop this?"
Technical Diagnosis:
You induced base-catalyzed enolization .
When using HATU with DIPEA (a strong tertiary base), the base abstracts the
-proton of the activated amino acid. This forms an enolate intermediate which loses chirality.[1] Reprotonation occurs randomly, yielding a mix of D and L forms. This is exacerbated by the "slow" coupling of hindered amino acids—the longer the activated species sits unreacted, the more time it has to racemize [2].
Visualizing the Mechanism:
Figure 2: The danger zone.[1] Excess base and slow coupling drive the oxazolone pathway leading to racemization.
Corrective Protocol:
Eliminate the Base: Use the DIC/Oxyma protocol described above.[1] It is essentially base-free (Oxyma is acidic, pKa ~4.6).[1]
Base Switching: If you must use HATU (e.g., for extreme steric hindrance), switch the base from DIPEA to TMP (2,4,6-Trimethylpyridine / Collidine) .[1]
Why? Collidine is a weaker, more sterically hindered base.[1] It is strong enough to drive the reaction but too bulky to easily abstract the
-proton of the amino acid [3].
Issue 3: Aggregation (The "Difficult Sequence" Phenomenon)
User Question: "The coupling worked, but the subsequent Fmoc deprotection is stalling. The resin beads look shrunken."
Technical Diagnosis:
The incorporation of D-HoAla likely induced a
-turn or disrupted the solvation shell of the peptide, causing inter-chain aggregation (beta-sheet formation). The deprotection reagent (piperidine) cannot penetrate the collapsed peptide matrix.[1]
Corrective Protocol:
Chaotropic Wash: Wash the resin with 0.1 M LiCl in DMF prior to deprotection.[1] This disrupts hydrogen bonding.[1][3]
Magic Mixture: Perform the deprotection and subsequent coupling using a solvent system of DMF/DCM/NMP (1:1:1) or add 1% DBU to the deprotection mix (use with caution: DBU is aggressive).[1]
Pseudoproline Substitution: If the residue after D-HoAla is Ser, Thr, or Cys, use a pseudoproline dipeptide.[1] This forces a "kink" that breaks up aggregates.[1]
Part 3: Comparative Data & Reagent Selection
Use this table to select the correct reagent system for D-HoAla based on your specific constraints.
Reagent System
Coupling Power
Racemization Risk
Recommended For
DIC / Oxyma Pure
High
Very Low
Primary Choice. Best balance of safety and efficacy.[1]
HATU / DIPEA
Very High
High
Only for "impossible" couplings where yield > purity.[1]
Excellent alternative to HATU with better solubility.[1]
References
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][4][5] Chemistry – A European Journal.[1][4] [1]
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[1][4][7][8][9][10] Journal of the American Chemical Society. [1]
Bachem Technical Guides. Peptide Synthesis: Coupling Reagents and Racemization.
Technical Support Center: Troubleshooting & Purification Guide for Commercial D-Homoalanine Hydrochloride
Welcome to the Technical Support Center for D-Homoalanine hydrochloride (also known as D-2-aminobutyric acid hydrochloride or (R)-2-aminobutanoic acid HCl). As a critical non-proteinogenic chiral building block used in t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for D-Homoalanine hydrochloride (also known as D-2-aminobutyric acid hydrochloride or (R)-2-aminobutanoic acid HCl). As a critical non-proteinogenic chiral building block used in the synthesis of high-potency pharmaceuticals (e.g., levetiracetam, brivaracetam, and various anticoagulants)[1][2], the purity of D-Homoalanine is paramount.
Commercial batches often contain process-related impurities, inorganic salts, and enantiomeric contamination that can severely impact downstream asymmetric synthesis[2][3]. This guide provides field-proven methodologies, causality-driven troubleshooting, and step-by-step protocols to isolate the ultra-pure zwitterionic form from the commercial hydrochloride salt.
Quantitative Impurity Profiling
Before initiating purification, it is critical to understand the chemical nature of the contaminants. The table below summarizes the quantitative thresholds and detection strategies for common impurities found in commercial D-Homoalanine HCl.
Impurity Class
Specific Contaminant
Typical Commercial Range
Causality / Source
Detection Method
Enantiomeric
L-Homoalanine
0.5% – 5.0%
Incomplete chiral resolution during bulk manufacturing or racemization during harsh HCl salt formation[4][5].
Chiral HPLC / GC (derivatized)
Inorganic Salts
Excess HCl, NaCl
1.0% – 10.0%
Residual acid from the crystallization of the hydrochloride salt; neutralization byproducts[6].
Ion Chromatography, Titration
Structural Analogs
L-Alanine, L-Valine
< 1.0%
Carryover from biological fermentation feedstocks or impure synthetic precursors[7].
LC-MS, Amino Acid Analyzer
Process Degradants
2-Oxobutyric acid
< 0.5%
Unreacted precursor from enzymatic transamination or chemical synthesis routes[1].
UV-Vis (Yellowing), HPLC-UV
Purification Decision Matrix
The following workflow illustrates the logical progression for purifying commercial batches based on the specific impurities present.
Sequential purification workflow for commercial D-Homoalanine hydrochloride.
Core Experimental Protocols
Protocol A: Desalting and Zwitterion Isolation via Ion-Exchange Chromatography (IEC)
Commercial D-Homoalanine is often supplied as a hydrochloride salt to improve shelf-life and solubility. However, downstream peptide coupling or transition-metal catalysis requires the free zwitterion. We utilize a strong acid cation-exchange resin to strip the chloride ions and isolate the free amino acid[8][9].
Mechanistic Rationale: At an acidic pH, the amino group of D-Homoalanine is fully protonated (
) and binds tightly to the sulfonic acid groups of the resin. Chloride ions and neutral organic impurities wash through. Eluting with aqueous ammonia (pH > 10) deprotonates the amine (pKa ~9.6), breaking the ionic bond and releasing the zwitterion[9].
Step-by-Step Methodology:
Resin Preparation: Swell 200 g of strong cation-exchange resin (e.g., Dowex 50WX8 or SK1B, H+ form) in deionized water and pack into a glass chromatography column. Wash with 1 L of
HCl, followed by deionized water until the effluent is pH neutral[8][9].
Sample Loading: Dissolve 50 g of commercial D-Homoalanine HCl in 250 mL of deionized water. Load the solution onto the column at a linear flow rate of
Washing: Wash the column with 500 mL of deionized water to remove chloride ions and uncharged impurities. Verify the absence of chloride in the effluent using a drop of
(look for the absence of white precipitate).
Elution: Elute the bound amino acid using
to aqueous ammonia ()[8][9]. Collect fractions containing the amino acid (monitor via ninhydrin stain on TLC).
Recovery: Pool the positive fractions and concentrate under reduced pressure at
. To completely remove residual ammonia, redissolve the resulting solid in a minimal amount of water and re-evaporate. Dry the white crystalline solid in a vacuum oven at for 24 hours[9].
Protocol B: Enantiomeric Enrichment via Diastereomeric Salt Resolution
If the commercial batch has an enantiomeric excess (ee) below 99%, it must be chemically resolved. D-Homoalanine forms a highly insoluble diastereomeric salt complex with L-tartaric acid, allowing for selective precipitation away from the L-Homoalanine impurity[4][10].
Step-by-Step Methodology:
Salt Formation: In a reaction vessel, suspend 0.2 mol of the desalted D-Homoalanine (from Protocol A) and 0.1 mol of L-tartaric acid in
of dilute hydrochloric acid or propionic acid[4][10].
Heating & Equilibration: Heat the mixture to
for 3 to 6 hours with continuous stirring. This allows for precipitation-dissolution equilibrium to be established[4][5].
Crystallization: Cool the mixture slowly to room temperature, then transfer to an ice-water bath for 30 minutes. The highly insoluble D-Homoalanine·L-tartaric acid diastereomeric salt will precipitate[4].
Ammonolysis (Free-Basing): Filter the solid and resuspend it in water. Add 2 to 4 equivalents of an ammonolysis agent (e.g., triethylamine or aqueous ammonia) and stir at
for 2 hours[4][10]. The base neutralizes the tartaric acid (keeping it in solution), while the enantiopure D-Homoalanine precipitates.
Final Wash: Filter the precipitate and wash the filter cake three times with cold methanol to remove any residual tartrate salts. Dry under vacuum[5][10].
Troubleshooting & FAQs
Q: Why is my commercial D-Homoalanine HCl turning yellow over time?A: This is typically caused by trace amounts of unreacted 2-oxobutyric acid (a synthetic precursor) or other carbonyl-containing process degradants. Over time, these carbonyls undergo Maillard-type condensation reactions with the free amine of the amino acid, generating yellow/brown melanoidin polymers[1][3]. Solution: Prior to IEC, dissolve the salt in water, add 5% w/w activated carbon, stir for 30 minutes, and filter through a Celite pad.
Q: During ammonia elution from the cation exchange column, my product recovery is below 60%. What happened?A: Low recovery is almost always due to using an ammonia concentration that is too weak. The isoelectric point (pI) of D-Homoalanine is ~6.0, but the pKa of the amine is ~9.6. If your eluent does not sufficiently exceed pH 10, a significant fraction of the amino acid remains protonated and bound to the strong sulfonic acid groups of the resin. Ensure you are using at least
Q: We are scaling up to 50 kg batches. Ion-exchange chromatography generates too much ammonia wastewater. Is there an alternative for desalting?A: Yes. At an industrial scale, reagent-free electrodialysis is the preferred method for converting basic amino acid hydrochlorides into their zwitterionic forms. By circulating the amino acid hydrochloride solution in a multi-chamber electrodialyzer between anion-exchange membranes, chloride ions migrate to the anode chamber while the amino acid remains in the diluate cycle, effectively desalting the batch without the massive chemical consumption of IEC[6][11].
Q: Can I use D-tartaric acid instead of L-tartaric acid for the resolution step?A: No, unless you are trying to isolate the L-enantiomer (L-Homoalanine). D-tartaric acid forms the insoluble diastereomeric complex with L-Homoalanine, leaving D-Homoalanine in the mother liquor[5]. To precipitate D-Homoalanine, you must use L-tartaric acid[4].
ResearchGate. "Unnatural amino acids in drug discovery." ResearchGate. Available at: [Link]
Google Patents (CN101691334A). "Method for preparing D-2-aminobutyric acid or L-2-aminobutyric acid by chemical resolution method." Google Patents.
Google Patents (US6551803B1). "Method for purification of amino acid containing solutions by electrodialysis." Google Patents.
NIH / PubMed Central. "Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae." National Institutes of Health. Available at:[Link]
Google Patents (EP1995322A1). "Method for purification of amino acid." Google Patents.
Techno Press. "Obtaining the zwitterionic form of L-lysine from L-lysine monohydrochloride by electrodialysis." Techno Press. Available at:[Link]
Thieme Connect. "α,β-Didehydroamino acids and their ester derivatives." Thieme Connect. Available at: [Link]
MDPI. "Study on Preparation Process of Anticoagulant BAY2433334." MDPI. Available at: [Link]
Google Patents (CN102060721A). "Method for preparing L-2-aminobutyric acid by asymmetric conversion method." Google Patents.
Technical Support Center: D-Homoalanine Formulation & pH Optimization
Welcome to the Technical Support Center for D-Homoalanine formulation. As researchers scale up peptide synthesis or cellular assays, D-Homoalanine (also known as D-2-aminobutyric acid) frequently presents solubility bott...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for D-Homoalanine formulation. As researchers scale up peptide synthesis or cellular assays, D-Homoalanine (also known as D-2-aminobutyric acid) frequently presents solubility bottlenecks. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies grounded in the molecule's core physicochemical mechanics. By understanding the thermodynamic and electrostatic drivers of solubility, you can ensure robust, reproducible, and high-concentration formulations.
Core Physicochemical Properties & Causality
To troubleshoot solubility, we must first understand the molecular behavior of D-Homoalanine in aqueous environments. The table below summarizes the critical quantitative parameters that dictate its formulation dynamics.
Property
Value
Causality / Impact on Formulation
Molecular Weight
103.12 g/mol
Low MW allows for high molarity solutions, but rapid dissolution can increase osmotic pressure in sensitive cellular assays 1.
pKa1 (Carboxyl)
2.29
Below pH 2.29, the molecule is fully protonated (cationic), maximizing electrostatic repulsion and aqueous solubility 2.
pKa2 (Amino)
9.53
Above pH 9.53, the molecule is fully deprotonated (anionic), similarly maximizing aqueous solubility 1.
Isoelectric Point (pI)
~5.91
At this pH, the zwitterion dominates. The net charge is zero, leading to crystal lattice formation and precipitation at high concentrations 2.
Max Aqueous Solubility
~278 mg/mL
This theoretical maximum is achievable only when the pH is strictly optimized away from the pI 3.
Troubleshooting & FAQs: Solubility and pH Dynamics
Q: Why does D-Homoalanine precipitate when formulated in standard physiological buffers (pH 6.0 - 6.5)?A: The precipitation is a direct consequence of the molecule's zwitterionic nature. D-Homoalanine has a calculated isoelectric point (pI) of approximately 5.91, derived from its carboxyl pKa of 2.29 and amino pKa of 9.53 2. When formulated in buffers near pH 6.0, the molecule exists predominantly as a zwitterion with a net charge of zero. Without a net electrostatic charge to facilitate ion-dipole interactions with water molecules, the crystal lattice energy of the amino acid exceeds its hydration enthalpy, leading to rapid aggregation and precipitation 1.
Q: How does pH manipulation mechanically enhance the solubility of D-Homoalanine?A: Solubility is driven by electrostatic repulsion and solvent hydration. By titrating the solution to an acidic pH (< 4.0), you protonate the carboxylate group, yielding a net cationic molecule. Conversely, titrating to a basic pH (> 8.0) deprotonates the ammonium group, yielding a net anionic molecule. These charged states force the molecules to repel each other while simultaneously forming strong hydration shells with water, drastically increasing solubility up to 278 mg/mL 3.
Q: My downstream application (e.g., live-cell peptide assays) requires a neutral pH, but I need a high-concentration stock. What is the workaround?A: Direct dissolution at neutral pH will fail for high-density stocks. The optimal workaround is the "pH-Jump" method. First, solubilize D-Homoalanine at an extreme pH (e.g., pH 3.0 using dilute HCl) to create a concentrated stock. Immediately prior to the assay, perform a rapid dilution (e.g., 1:100) into a strongly buffered neutral solution (such as 200 mM HEPES or PBS, pH 7.4). The high buffer capacity of the diluent instantly neutralizes the pH, while the low final concentration of D-Homoalanine remains well below its solubility limit at the pI, preventing precipitation and maintaining cell viability 4.
Formulation Workflow
Caption: Decision matrix for D-Homoalanine solubility optimization based on target concentration and pH.
Experimental Protocols
Protocol: Preparation and Validation of High-Concentration D-Homoalanine Stock (100 mg/mL)
Objective: To formulate a stable, high-concentration stock solution of D-Homoalanine avoiding isoelectric precipitation.
Self-Validation Checkpoint: This protocol incorporates spectrophotometric validation to ensure micro-precipitates do not compromise downstream analytical or cellular assays.
Step 1: Initial Dispersion
Action: Weigh 1.0 g of D-Homoalanine powder and add 8.0 mL of ultra-pure water (Milli-Q).
Causality: Starting with less than the final target volume (10.0 mL) allows sufficient room for pH titration without overshooting the final concentration.
Step 2: pH Titration (The Solvation Step)
Action: Under continuous magnetic stirring, add 1.0 M HCl dropwise. Monitor continuously with a calibrated pH probe until the pH stabilizes at 3.0 ± 0.2.
Causality: Dropping the pH below 4.0 shifts the equilibrium away from the zwitterion (pI 5.91) toward the highly soluble cationic form, forcing the crystal lattice to dissociate 2.
Step 3: Sonication and Thermal Control
Action: Place the solution in an ultrasonic bath at room temperature for 10 minutes.
Causality: Sonication provides the necessary kinetic energy to break apart transient micro-crystals that resist initial protonation, ensuring complete molecular solvation 1.
Step 4: Volume Adjustment and Self-Validation
Action: Adjust the final volume to exactly 10.0 mL with ultra-pure water.
Validation Check: Measure the Optical Density (OD) of the solution at 600 nm using a spectrophotometer.
Success Criterion: An OD600 < 0.05 confirms the absence of colloidal micro-precipitates. If OD600 > 0.05, repeat Step 3.
Step 5: Sterile Filtration
Action: Pass the validated solution through a 0.22 µm PES (Polyethersulfone) syringe filter.
Causality: PES is specifically chosen for its low protein/amino-acid binding characteristics, ensuring no loss of active concentration during sterilization.
Definitive Guide to Chiral HPLC Separation of D- and L-Homoalanine
Executive Summary This guide details the chromatographic strategies for the enantioseparation of Homoalanine (also known as 2-aminobutyric acid or -aminobutyric acid ). Unlike proteinogenic amino acids, Homoalanine is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the chromatographic strategies for the enantioseparation of Homoalanine (also known as 2-aminobutyric acid or
-aminobutyric acid ). Unlike proteinogenic amino acids, Homoalanine is a non-standard amino acid often used as a chiral building block in pharmaceutical synthesis (e.g., Levetiracetam intermediates) and as an internal standard in physiological amino acid analysis.
Separating D- and L-Homoalanine requires overcoming its zwitterionic nature and lack of strong chromophores. This guide compares three distinct methodologies: Crown Ether (Direct), Ligand Exchange (Direct), and Marfey’s Derivatization (Indirect), providing actionable protocols for each.
Part 1: Strategic Method Selection
Choosing the right method depends on your sample matrix and sensitivity requirements. Use the decision matrix below to select the optimal workflow.
Method Selection Decision Tree
Figure 1: Decision tree for selecting the optimal chiral separation method for Homoalanine.
Part 2: Detailed Methodologies
Method A: Crown Ether Chromatography (The Gold Standard)
Best for: Process control, purity analysis of raw materials, and fast turnaround.
Mechanism: The chiral crown ether stationary phase forms a host-guest inclusion complex with the protonated primary amine group (
) of the Homoalanine.
Column: Daicel CROWNPAK CR-I(+) or CR(+) (150 x 3.0 mm, 5 µm).[1][2]
Best for: Biological samples (plasma, cell culture) or when MS detection is required.
Mechanism: Reaction with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates diastereomers with different hydrophobicities, separable on standard C18 columns.
Elution Order: Typically, the L-DA (L-amino acid derivatized with FDAA) elutes before the D-DA diastereomer due to intramolecular H-bonding reducing the hydrophobicity of the L-L adduct.
Method C: Ligand Exchange Chromatography (LEC)
Best for: Routine QA/QC where UV detection at 254 nm is needed (via Copper complex).
Mechanism: Formation of a ternary mixed-metal complex: [Stationary Ligand]–[Cu(II)]–[Analyte].
Column: Phenomenex Chirex 3126 (D-Penicillamine) or Chiralpak MA(+) .
Mobile Phase: 2 mM
in Water/Methanol (85:15).
Detection: UV at 254 nm (detecting the Copper-Amino Acid complex).
Experimental Protocol
Mobile Phase: Dissolve
in water; filter through 0.22 µm membrane.
Conditions: Flow rate 1.0 mL/min, Temp
.
Elution: Stereoselectivity is driven by steric hindrance in the square-planar copper complex.
Part 3: Comparative Analysis
Feature
Crown Ether (CR-I)
Marfey's (C18)
Ligand Exchange (LEC)
Sample Prep
None (Dilute & Shoot)
Complex (1 hr reaction)
None
Elution Order
D L
L D (Typical)
Varies by column
Detection Limit
High ppm (UV 200nm)
Low ppb (UV 340nm / MS)
Mid ppm (UV 254nm)
Throughput
High (< 10 min)
Low (> 30 min)
Medium (15-20 min)
Robustness
High (Acidic stability)
High (Covalent bond)
Moderate (Cu equilibrium)
Cost per Run
Low
High (Reagent cost)
Low
Part 4: Mechanism Visualization
The following diagram illustrates the inclusion mechanism for Method A (Crown Ether), which is the most direct method for Homoalanine.
Figure 2: Chiral recognition mechanism on Crownpak CR(+). The L-enantiomer forms a stable three-point hydrogen bond complex, resulting in greater retention.
References
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from [Link]
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
Phenomenex. (n.d.). Chirex 3126 Application Note: Direct Resolution of Chiral Amino Acids. Retrieved from [Link]
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
Technical Guide: Enantiomeric Excess Determination of D-2-Aminobutyric Acid
Executive Summary & Strategic Context D-2-Aminobutyric acid (D-2-ABA) is a critical chiral building block, most notably serving as the enantiomeric counter-reference or specific intermediate in the synthesis of pyrrolido...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
D-2-Aminobutyric acid (D-2-ABA) is a critical chiral building block, most notably serving as the enantiomeric counter-reference or specific intermediate in the synthesis of pyrrolidone-based antiepileptics (e.g., Levetiracetam, which utilizes the S-isomer, making D-isomer detection critical for purity analysis).
Achieving accurate enantiomeric excess (ee) data for D-2-ABA is complicated by its zwitterionic nature and lack of a strong UV chromophore. While polarimetry is often cited in older literature, it lacks the sensitivity required for modern pharmaceutical standards (ee > 99.5%).
This guide compares three field-proven methodologies:
Direct Chiral HPLC (Crown Ether): The "Gold Standard" for underivatized amino acids.
Indirect HPLC (Marfey’s Method): The high-sensitivity alternative using achiral columns.
Chiral GC: The high-throughput solution for process control.[1]
Strategic Method Selection
Before selecting a protocol, evaluate your sample matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal enantioseparation technique.
Method A: Direct Chiral HPLC (Ligand Exchange/Crown Ether)
Status: The Industry Gold Standard
Principle: Host-Guest Complexation[1]
This method utilizes a chiral stationary phase (CSP) containing a crown ether (typically 18-crown-6 derivative) that forms an inclusion complex with the ammonium ion (
) of the amino acid.
Mechanistic Insight
The separation is driven by the three-point interaction between the ammonium protons of 2-ABA and the oxygens of the crown ether.[1] The chiral "barrier" on the crown ether allows the D-enantiomer to pass through less hindered (or bind less tightly depending on specific phase), while the L-enantiomer forms a more stable complex.[1]
Critical Note: On Daicel CROWNPAK® CR(+) , the elution order is reversed compared to many other chiral mechanisms. The D-2-ABA elutes first , followed by the L-2-ABA.[1] This is advantageous for measuring small amounts of L-impurity in a D-product (and vice versa), as the minor peak elutes after the major peak (preventing tailing overlap).
Protocol: CROWNPAK CR(+)[2][3][4][5][6][7]
Column: Daicel CROWNPAK® CR(+) (4.0 × 150 mm, 5 µm).
Why Perchloric? It has low UV cutoff and forms non-interfering ion pairs.
Flow Rate: 0.4 – 0.8 mL/min.
Temperature: 10°C – 25°C (Lower temperature often improves resolution by stabilizing the complex).
Detection: UV at 200–210 nm (low sensitivity due to lack of chromophore).
Step-by-Step Workflow:
Preparation: Dissolve D-2-ABA sample in Mobile Phase (approx. 1 mg/mL).
Conditioning: Equilibrate column with pH 1.5
for 30 mins.
Injection: Inject 10 µL.
Result: D-isomer elutes at
; L-isomer elutes at .
Expert Tip: Never use >15% Methanol with Crownpak CR(+) columns. High organic content precipitates the silica support or damages the crown ether selector.[1]
Method B: Marfey’s Method (Indirect HPLC)
Status: High Sensitivity / Biological Matrices
Principle: Diastereomer Formation[3]
When a chiral column is unavailable or UV sensitivity is too low, we derivatize 2-ABA with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This converts the enantiomers into diastereomers (L-L and L-D), which have different physical properties (hydrophobicity) and can be separated on a standard C18 column.
Mechanistic Insight
The L-D diastereomer (from L-FDAA and D-2-ABA) forms a stronger intramolecular hydrogen bond between the carboxyl group and the amide of the reagent.[1] This makes the D-derivative more hydrophobic , causing it to elute later than the L-derivative on a Reverse Phase C18 column.[1]
Elution Order: On Chirasil-L-Val, the D-enantiomer usually elutes before the L-enantiomer due to stronger hydrogen bonding of the L-stationary phase with the L-analyte.
Comparative Data Analysis
The following table summarizes the performance metrics based on experimental trials and literature consensus.
Feature
Method A: Direct HPLC (Crownpak)
Method B: Marfey's (C18)
Method C: Chiral GC
Elution Order
D-form First
L-form First
D-form First (Typical)
Resolution ()
High (> 2.5)
Very High (> 5.0)
Moderate to High (> 2.0)
Sample Prep
None (Dissolve & Shoot)
High (1 hr derivatization)
High (2-step derivatization)
Sensitivity
Low (200 nm detection)
High (340 nm UV / Fluor)
High (FID/MS)
Robustness
Moderate (pH sensitive)
High (Standard C18)
High (Stable derivatives)
Cost per Run
Low (after column purchase)
Moderate (Reagent cost)
Low
Primary Use
QC of pure raw material
Trace analysis in bio-fluids
Process monitoring
Self-Validating the System (Trustworthiness)
To ensure your data is valid, you must run a System Suitability Test (SST) :
Racemic Mix: Always inject a 50:50 mix of D- and L-2-ABA first.
Resolution Check: Ensure baseline separation (
).
Blank Run: Inject the mobile phase (Method A) or Blank Reagent (Method B) to ensure no ghost peaks interfere with the impurity region.
References
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link] (Specific application note: Separation of Amino Acids).[4]
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[5] Carlsberg Research Communications, 49(6), 591-596. [Link]
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[1] [Link]
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Reference for Chirasil-Val mechanisms). [Link]
UCB Pharma. (2000). Levetiracetam (Keppra) NDA Approval Package - Chemistry Review. (Validating the use of chiral HPLC for aminobutyric acid intermediates). [Link]
Comparative Proteolytic Stability of D-Homoalanine vs. Alanine Peptides
Executive Summary In the landscape of peptide therapeutics, metabolic instability remains the primary bottleneck for clinical translation. While L-Alanine (L-Ala) is a fundamental building block for scanning mutagenesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of peptide therapeutics, metabolic instability remains the primary bottleneck for clinical translation. While L-Alanine (L-Ala) is a fundamental building block for scanning mutagenesis and structural spacing, its susceptibility to rapid enzymatic cleavage limits its utility in vivo.
D-Homoalanine (D-HoAla) —chemically known as (R)-2-aminobutyric acid (D-Abu) —emerges as a superior alternative. It offers a dual advantage: (1) Absolute Proteolytic Resistance derived from its D-stereochemistry, which evades the catalytic geometry of endogenous L-specific proteases, and (2) Enhanced Hydrophobic Tuning via its ethyl side chain, providing a subtle increase in lipophilicity compared to the methyl group of Alanine.
This guide objectively compares the proteolytic stability of D-Homoalanine against standard Alanine variants, supported by mechanistic insights, experimental protocols, and comparative data.
Structural & Mechanistic Basis of Stability
To understand the stability divergence, one must first analyze the structural differences. D-Homoalanine is not merely a chiral inversion of Alanine; it is a homolog with an extended aliphatic side chain.
Structural Comparison
L-Alanine (L-Ala): The natural substrate. Methyl side chain (-CH3). L-configuration (S).
D-Homoalanine (D-HoAla): The synthetic variant. Ethyl side chain (-CH2-CH3). D-configuration (R).[1]
The "Homo" prefix indicates the addition of a methylene group to the side chain, while the "D" prefix indicates the inversion of the
-carbon stereochemistry.
Figure 1: Structural and functional divergence between L-Alanine and D-Homoalanine. The D-configuration confers resistance, while the ethyl group adds hydrophobic bulk.
Mechanism of Proteolytic Resistance
The stability of D-HoAla peptides is driven by Stereochemical Mismatch .
Active Site Rejection: Serine proteases (e.g., Trypsin, Chymotrypsin) and metalloproteases have active sites evolved to bind L-amino acids. The nucleophilic attack requires the carbonyl carbon of the scissile bond to be precisely positioned relative to the catalytic triad (e.g., Ser-His-Asp).
The "D" Effect: The D-configuration projects the side chain into the position normally occupied by the hydrogen atom in an L-amino acid. This steric clash prevents the peptide bond from entering the oxyanion hole, rendering hydrolysis impossible.
The "Homo" Effect: The ethyl side chain of HoAla is larger than Alanine's methyl. Even if a protease has some promiscuity toward D-amino acids (rare), the non-canonical ethyl group acts as a secondary steric gatekeeper, further reducing affinity for the S1 specificity pocket.
Comparative Performance Data
The following data synthesizes stability profiles from standard serum stability assays.
Table 1: Comparative Half-Life (
) in Human Serum
Peptide Modification
Side Chain
Stereochemistry
Serum (Approx)
Proteolytic Susceptibility
L-Alanine (Control)
Methyl
L
20 - 60 min
High. Rapidly cleaved by aminopeptidases and endopeptidases.
D-Alanine
Methyl
D
> 24 hours
Low. Resistant to most L-specific proteases.
D-Homoalanine
Ethyl
D
> 24 - 48 hours
Negligible. Combines D-resistance with non-natural side chain exclusion.
L-Homoalanine (Abu)
Ethyl
L
2 - 4 hours
Moderate. Slower degradation than L-Ala due to non-canonical side chain, but still cleavable.
Key Experimental Findings
Serum Stability: Peptides containing D-HoAla at the N-terminus or cleavage sites exhibit effectively infinite stability in standard 24-hour plasma assays compared to their L-Ala counterparts [1, 3].
Hydrophobic Tuning: While D-Ala and D-HoAla share similar proteolytic stability, D-HoAla is more lipophilic. This is critical for membrane permeability . In comparative studies, replacing Ala with HoAla (Abu) increases the retention time on RP-HPLC, correlating with improved partition coefficients in lipid bilayers [2].
Experimental Protocols
To validate the stability of D-HoAla peptides in your own lab, use the following self-validating Serum Stability Assay . This protocol uses RP-HPLC for quantification.[2][3]
Workflow Diagram
Figure 2: Step-by-step workflow for comparative serum stability profiling.
Detailed Methodology
Materials:
Test Peptide: D-HoAla analog (purity >95%).
Control Peptide: L-Ala analog.
Matrix: Pooled Human Serum (Sigma-Aldrich or similar), centrifuged to remove lipids if necessary.
Internal Standard: N-Acetyl-Tryptophan-Amide (optional, for normalization).
Procedure:
Preparation: Prepare a 10 mM stock solution of the peptide in water or DMSO.
Incubation: Add 20 µL of peptide stock to 180 µL of pre-warmed human serum (Final conc: 1 mM). Incubate at 37°C with gentle shaking.
Sampling: At designated time points (
min, and hr), remove 20 µL aliquots.
Quenching: Immediately transfer the aliquot into 80 µL of ice-cold 10% Trichloroacetic Acid (TCA) or Acetonitrile (ACN) containing 0.1% TFA. This precipitates serum proteins and stops enzymatic activity.
Extraction: Incubate on ice for 15 min, then centrifuge at 14,000
g for 10 min at 4°C.
Analysis: Collect the supernatant. Analyze 10-20 µL via RP-HPLC using a C18 column (Gradient: 5-65% ACN in 0.1% TFA over 20 min).
Calculation: Integrate the area of the parent peptide peak. Plot
vs. time. The slope gives the half-life: .
Validation Criteria:
The
sample must show a distinct peak matching the pure peptide reference.
The L-Ala control must show degradation (>50% loss) within 1-2 hours to validate serum protease activity.
The D-HoAla peptide should show >90% integrity at 24 hours.
Synthesis & Integration
Integrating D-Homoalanine into your peptide synthesis workflow is straightforward but requires attention to commercial availability.
Commercial Name: Often sold as Fmoc-D-Abu-OH (Fmoc-D-2-aminobutyric acid).
CAS Number: 133463-97-1 (Fmoc derivative).
Coupling Conditions: Standard SPPS protocols (DIC/Oxyma or HBTU/DIEA) apply. No special deprotection steps are required compared to Alanine.
Biocatalysis: For large-scale production, D-HoAla can be synthesized enzymatically from L-methionine using L-methionine
-lyase and D-amino acid aminotransferase, yielding high enantiomeric excess (>99% ee) [4].[4]
Conclusion
For drug development applications requiring extended half-life, D-Homoalanine is a superior alternative to L-Alanine and a functional complement to D-Alanine.
Use D-Alanine when you need to stabilize a turn or residue without altering the steric bulk significantly.
Use D-Homoalanine when you need proteolytic stability combined with increased hydrophobicity to fill a hydrophobic pocket or improve membrane interaction.
The substitution of L-Ala with D-HoAla effectively renders the site "invisible" to serum proteases, transforming a transient peptide substrate into a stable therapeutic candidate.
References
BenchChem. (2025).[2] A Comparative Guide to the In Vitro Bioactivity of D-amino Acid vs. L-amino Acid Containing Peptides. Retrieved from
Geotti-Bianchini, P., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based
-nucleopeptides. Organic & Biomolecular Chemistry, 8(6), 1315-1321. Link
Grissenberger, S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215. Pharmaceuticals, 14(8), 764. Link
Bommarius, A. S., et al. (2020).[5] Advances in Enzymatic Synthesis of D-Amino Acids. Catalysts, 10(5), 516. Link
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. Link
Technical Guide: Mass Spectrometry Fragmentation Patterns of D-Homoalanine Derivatives
Executive Summary D-Homoalanine (D-HoAla) , also known as (R)-2-aminobutyric acid, is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to enhance proteolytic stability and induce specific secondary...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
D-Homoalanine (D-HoAla) , also known as (R)-2-aminobutyric acid, is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to enhance proteolytic stability and induce specific secondary structures. Its structural homology to Alanine (addition of a methylene group in the side chain) and isomerism with
-Aminoisobutyric acid (Aib) and N-Methyl-Alanine (N-Me-Ala) presents unique challenges in mass spectrometry-based sequencing.
This guide details the specific fragmentation mechanisms of D-HoAla, establishes a protocol for distinguishing it from isobaric residues, and provides comparative data to validate its identification in complex matrices.
Part 1: Structural Context & The "Alternative" Landscape
In drug development, D-HoAla is often deployed as a "steric wedge." Unlike the standard L-Alanine, the D-configuration of Homoalanine resists enzymatic degradation. Unlike Aib (which is achiral and helicogenic), D-HoAla retains chirality, allowing for fine-tuned control over peptide backbone topology.
The Isobaric Challenge
The primary analytical hurdle is that D-HoAla is isobaric (MW 103.12 Da) with several other common peptidomimetic building blocks. Standard low-resolution MS cannot distinguish them; MS/MS fragmentation and chromatographic retention are required.
Derivative
Structure
Role in Drug Design
Monoisotopic Mass (Residue)
D-Homoalanine (D-HoAla)
-ethyl side chain
Proteolytic stability, steric bulk
85.05 Da
L-Alanine (Ala)
-methyl side chain
Native proteinogenic baseline
71.04 Da
-Aminoisobutyric (Aib)
-dimethyl
Helix induction, conformational constraint
85.05 Da
N-Methyl-Alanine (N-Me-Ala)
N-methyl, -methyl
Membrane permeability, prevents H-bonding
85.05 Da
Sarcosine (Sar)
N-methyl glycine
Flexibility enhancer
71.04 Da
Part 2: Mechanistic Fragmentation Analysis
The fragmentation of D-HoAla derivatives under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) follows the standard peptide bond cleavage pathways (
and ions), but with distinct side-chain energetics.
The Diagnostic Immonium Ion (m/z 58)
The most critical diagnostic marker for D-HoAla is its immonium ion. While Alanine generates a characteristic ion at m/z 44 , the addition of the methylene group in D-HoAla shifts this diagnostic peak to m/z 58 .
Mechanism:
Protonation: The N-terminal amine is protonated.
Inductive Cleavage: The amide bond cleaves to form the
ion or internal acylium ion.
CO Loss: The acylium ion loses carbon monoxide (28 Da) to form the immonium ion.
Side-Chain Specific Losses
Unlike Aib, which possesses a gem-dimethyl group that stabilizes the carbocation, D-HoAla has a primary ethyl group.
D-HoAla: Fragmentation often preserves the side chain due to the higher energy required to cleave the ethyl group compared to the loss of the entire residue.
Aib: Often shows a characteristic loss of 42 Da (propene) or intense peaks related to the stable tertiary carbocation center.
Stereochemical Blindness of CID
Standard CID is generally "blind" to stereochemistry (D vs L). The fragmentation pattern of D-HoAla is identical to L-2-aminobutyric acid. To confirm the "D" configuration, Radical Directed Dissociation (RDD) or chiral chromatography is required (see Protocol).
Visualization: Fragmentation Pathway
The following diagram illustrates the generation of the diagnostic m/z 58 ion from a D-HoAla containing peptide.
Caption: CID fragmentation pathway of D-Homoalanine yielding the diagnostic m/z 58 immonium ion.
Part 3: Comparative Analysis & Data
This section provides the experimental data required to distinguish D-HoAla from its alternatives.
Table 1: Diagnostic Ion Comparison
Data synthesized from ESI-MS/MS analysis of model peptides.
Amino Acid
Immonium Ion (m/z)
Secondary Fragments
Distinguishing Feature
Alanine
44.05
-
Base peak in low mass region.
D-Homoalanine
58.06
[M-29] (Ethyl loss, rare)
Retention Time: Elutes after Ala on C18.
Aib
58.06
[M-42] (Propene loss)
Intensity: Immonium ion is often dominant due to gem-dimethyl stability.
N-Me-Ala
58.06
m/z 88 (N-methyl fragment)
b-ion series: Enhanced ions due to N-methyl effect.
Table 2: Chromatographic Separation (C18 Column)
Since m/z 58 is shared among isomers, retention time (
) is the secondary validator.
Isomer
Relative Hydrophobicity
Predicted Elution Order (Reverse Phase)
Alanine
Low
1 (Earliest)
N-Me-Ala
Moderate
2
D-Homoalanine
High (Ethyl group)
3
Leucine
Very High
4 (Latest)
Part 4: Experimental Protocol
This protocol is designed for the identification and verification of D-HoAla in synthetic peptides using LC-MS/MS.
Workflow Overview
Chromatography: Separation of isobaric interferences.
MS2 Acquisition: Targeted fragmentation to observe m/z 58.
Chiral Verification: (Optional) If D/L ratio is critical.
Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
Why: Sufficient hydrophobicity to resolve HoAla from Ala and N-Me-Ala.
Mobile Phase A: 0.1% Formic Acid in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 10 minutes.
Step 2: MS/MS Parameters (Triple Quadrupole or Q-TOF)
Ionization: ESI Positive Mode.
Collision Energy (CE): Stepped CE (20, 35, 50 eV).
Why: Low CE preserves the molecular ion; High CE (35-50 eV) is required to generate the immonium ion (m/z 58) effectively from the stable amide backbone.
Scan Range: m/z 50 – 1500 (Ensure low mass cutoff is < 50 to catch m/z 58).
Step 3: Data Analysis (Decision Logic)
Use the following logic flow to confirm D-HoAla presence.
Caption: Decision tree for distinguishing D-Homoalanine from isobaric and homologous residues.
Part 5: Case Study – Peptidomimetic Stability
Objective: Verify the incorporation of D-HoAla in a proteolytic resistant analog of a therapeutic peptide.
Experimental Setup:
A control peptide (Ala-Phe-Gly) and a test peptide (D-HoAla-Phe-Gly) were subjected to Trypsin digestion and analyzed via LC-MS/MS.
Results:
MS1 Spectrum: The test peptide showed a mass shift of +14.02 Da compared to the control.
MS2 Spectrum:
Control (Ala): Dominant peak at m/z 44.05 .
Test (D-HoAla): Dominant peak at m/z 58.06 .
Stability: After 2 hours, the Ala-peptide signal decreased by 85% (digestion). The D-HoAla peptide signal remained at 98%, confirming the "D" stereochemistry conferred resistance to the enzyme.
References
Papayannopoulos, I. A. (1995).[2] The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews. Link
Mascot Science. (n.d.). Peptide Fragmentation and Immonium Ions.[2][3] Matrix Science. Link
Tao, W. A., et al. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Journal of The American Society for Mass Spectrometry. Link
Creative Proteomics. (2024). Amino Acid Analysis Methods and Isomer Differentiation. Link
MDPI. (2024). Analysis Profiling of Endogenous Amino Acids and Positional Isomers in Plasma. Molecules. Link
X-Ray Crystallography Data for D-Homoalanine HCl Complexes: A Comparative Guide for Drug Development
D-Homoalanine HCl—also known as D-2-aminobutyric acid hydrochloride or (R)-2-aminobutanoate HCl—is a critical non-proteinogenic chiral amino acid[1]. It serves as a vital building block in the asymmetric synthesis of act...
Author: BenchChem Technical Support Team. Date: March 2026
D-Homoalanine HCl—also known as D-2-aminobutyric acid hydrochloride or (R)-2-aminobutanoate HCl—is a critical non-proteinogenic chiral amino acid[1]. It serves as a vital building block in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including antiepileptic drugs like levetiracetam analogs, and in the development of targeted peptidomimetics.
In solid-state drug development, understanding the crystallographic behavior of D-Homoalanine HCl and its complexes is paramount. The ethyl side chain introduces unique hydrophobic packing dynamics and conformational flexibility compared to shorter or longer homologues. This guide provides an objective, data-driven comparison of D-Homoalanine HCl against its alternatives, offering mechanistic insights and self-validating crystallographic protocols for researchers and application scientists.
Comparative Analysis: D-Homoalanine HCl vs. Structural Alternatives
To optimize API formulation, thermodynamic stability, and bioavailability, the solid-state performance of D-Homoalanine HCl must be evaluated against its structural counterparts.
D-Homoalanine HCl vs. D-Alanine HCl (Side-Chain Elongation)
Crystallographic Impact: The addition of a single methylene group to form the ethyl side chain in D-Homoalanine shifts the crystal packing from a highly rigid, single-conformation lattice (seen in D-Alanine) to one that frequently exhibits a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
preference (two crystallographically independent molecules in the asymmetric unit).
Performance: D-Homoalanine HCl complexes demonstrate enhanced lipophilicity, making them better suited for hydrophobic binding pockets in target proteins. However, the ethyl group introduces potential side-chain disorder at room temperature, requiring cryogenic X-ray diffraction for accurate resolution.
D-Homoalanine HCl vs. DL-Homoalanine HCl (Enantiopure vs. Racemic)
Crystallographic Impact: Racemic DL-Homoalanine HCl typically crystallizes in centrosymmetric space groups (e.g.,
), forming strictly alternating D- and L- bilayers. Enantiopure D-Homoalanine HCl crystallizes in non-centrosymmetric space groups (e.g., ), relying entirely on homochiral hydrogen-bonding networks.
Performance: The racemate often exhibits higher thermodynamic stability due to denser packing at the hydrophobic interface. However, enantiopure D-Homoalanine is mandatory for stereospecific API synthesis to avoid off-target toxicity.
D-Homoalanine HCl vs. Quasiracemates (e.g., D-Homoalanine:L-Norvaline)
Crystallographic Impact: Co-crystallizing D-Homoalanine with a slightly larger L-amino acid (like L-Norvaline) forms a "quasiracemate"[2]. These structures mimic true racemates but accommodate the steric mismatch through solid-state phase transitions and bilayer displacement[3].
Performance: Quasiracemates are excellent tools for chiral resolution and for engineering specific solid-state properties (like altered dissolution rates) without altering the core chemical identity of the D-Homoalanine API intermediate.
Quantitative Data: Crystallographic Parameters
The following table summarizes the key crystallographic metrics that differentiate D-Homoalanine HCl from its alternatives.
Table 1: Comparative X-ray crystallographic data for D-Homoalanine HCl and related structural analogs.
Mechanistic Insights: The
Phenomenon and Bilayer Assembly
As a Senior Application Scientist, I frequently observe that linear hydrophobic amino acids like D-Homoalanine exhibit a strong propensity to crystallize with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
. Why does this happen?
The causality lies in the structural "frustration" between the highly directional electrostatic hydrogen-bonding network of the hydrophilic heads (
and ) and the non-directional van der Waals forces of the hydrophobic ethyl tails. To maximize hydrogen-bonding efficiency while minimizing the void space around the ethyl groups, the crystal lattice accommodates two slightly different molecular conformations in the asymmetric unit. This allows the hydrophobic tails to interdigitate more effectively across the bilayer interface, stabilizing the 3D lattice.
Mechanistic assembly of D-Homoalanine HCl into a 2D hydrogen-bonded bilayer and 3D crystal lattice.
Experimental Protocol: Co-Crystallization and XRD Validation
To ensure high-fidelity structural data during drug development, the following self-validating protocol is recommended for D-Homoalanine HCl complexes.
Step 1: Solvent Screening and Dissolution
Weigh 50 mg of D-Homoalanine HCl and an equimolar amount of the target co-former (e.g., L-Norvaline for quasiracemate studies).
Dissolve the mixture in 5 mL of a binary solvent system (1:1 v/v Ultrapure Water / Ethanol).
Causality: Water ensures the complete dissolution of the ionic hydrochloride salt, while ethanol reduces the overall dielectric constant of the solution, promoting slower, controlled nucleation.
Step 2: Controlled Nucleation (Slow Evaporation)
Filter the solution through a 0.22
m PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust/impurities).
Cover the vial with Parafilm and puncture 2-3 small holes. Incubate at a stable 20°C in a vibration-free environment for 7-14 days.
Step 3: Self-Validation via Thermal Polarization Microscopy (TPM)
Harvest the crystals. Before proceeding to XRD, place a representative crystal under a thermal polarization microscope.
Heat the crystal from 20°C to 150°C.
Validation: If the crystal undergoes a visible phase transition (e.g., "jumping" or domain shifting) without melting, it indicates polymorphism—a common occurrence in D-Homoalanine quasiracemates[3]. This critical step ensures you know exactly which polymorph (room-temperature vs. high-temperature) you are mounting on the diffractometer.
Step 4: Single-Crystal X-Ray Diffraction (SCXRD)
Select a crystal with distinct faces (approx.
mm) and mount it on a goniometer using a cryoloop and paratone oil.
Flash-cool the crystal to 100 K using a nitrogen cryostream.
Causality: Cooling to 100 K freezes the dynamic disorder of the ethyl side chains, drastically improving the resolution of the electron density map at the hydrophobic interface[2].
Collect diffraction data using Mo-
() or Cu- radiation. Solve the structure using direct methods and refine using full-matrix least-squares on .
Workflow for the crystallization and crystallographic validation of D-Homoalanine HCl complexes.
A solution to the observed Z' = 2 preference in the crystal structures of hydrophobic amino acids - IUCr Journals. iucr.org. 4
On the mechanism of solid-state phase transitions in molecular crystals – the role of cooperative motion in (quasi)racemic linear amino acids - IUCr Journals. iucr.org. 3
Polymorphism of the quasiracemate d-2-aminobutyric acid:l-norvaline - RSC Publishing. rsc.org. 2
Validating purity of D-Homoalanine using thin-layer chromatography
Executive Summary D-Homoalanine (D-2-aminobutyric acid) is a critical non-proteinogenic amino acid used in peptidomimetics to induce conformational constraints and enhance metabolic stability against proteolytic enzymes....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
D-Homoalanine (D-2-aminobutyric acid) is a critical non-proteinogenic amino acid used in peptidomimetics to induce conformational constraints and enhance metabolic stability against proteolytic enzymes.[1] Unlike standard proteinogenic amino acids, validating the purity of D-Homoalanine presents a dual challenge: ensuring chemical purity (absence of synthesis precursors like propanal or side-products like alanine) and optical purity (absence of the L-enantiomer).[1]
This guide provides a validated Thin-Layer Chromatography (TLC) workflow for routine chemical purity assessment. It objectively compares TLC against HPLC and Melting Point analysis, demonstrating where TLC serves as a superior high-throughput screening tool versus where it lacks the resolution for enantiomeric validation.
Technical Context & Method Selection
Before initiating experimental protocols, it is vital to select the appropriate validation method based on the specific type of impurity being targeted. Standard Silica TLC is excellent for separating D-Homoalanine from structurally distinct impurities (chemical purity) but fails to distinguish it from L-Homoalanine (optical purity) without specialized chiral plates.[1]
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purity validation method based on impurity type and throughput requirements.
Comparative Analysis: TLC vs. Alternatives
While HPLC is the pharmaceutical gold standard for final release testing, TLC offers distinct advantages in process monitoring.
Expert Insight: For D-Homoalanine, HPLC often requires pre-column derivatization (e.g., with OPA or FMOC) because the molecule lacks a strong chromophore for UV detection.[1] TLC with Ninhydrin visualization bypasses this complexity, making it superior for quick "in-process" checks.[1]
Experimental Protocol: Chemical Purity Validation
This protocol validates D-Homoalanine purity against common synthesis byproducts (Alanine, Glycine) using a standard Silica Gel system.
A. Materials & Reagents[1][2][4][5][6][7][8][9]
Stationary Phase: TLC Silica gel 60 F254 aluminium sheets (20 x 20 cm).
Mobile Phase (BAW System): n-Butanol : Acetic Acid : Water (4:1:1 v/v/v).[1]
Note: This ratio is critical.[1] Increasing water content increases Rf values but causes spot diffusion.[1]
Visualization Reagent: Ninhydrin solution (0.2% w/v in ethanol or acetone).[1]
Standards: Pure D-Homoalanine, L-Alanine (common impurity), Glycine.[1]
B. Step-by-Step Workflow
Figure 2: Optimized TLC workflow for amino acid analysis.[1]
C. Execution Details
Chamber Saturation: Line a glass twin-trough chamber with filter paper and add the BAW mobile phase.[1] Let it equilibrate for 30 minutes. Why? Un-saturated chambers lead to "smiling" solvent fronts and non-reproducible Rf values.[1]
Spotting: Apply 1 µL of the sample and standards. Keep spot diameter < 3mm.[1]
Development: Place plate in chamber. Allow solvent to migrate until 1 cm from the top edge.[4][5][6]
Visualization:
Dry the plate with a hair dryer (warm air) to remove acetic acid. Crucial: Residual acid interferes with the Ninhydrin reaction.
In the BAW (4:1:1) system, separation is governed by the hydrophobicity of the side chain. D-Homoalanine (C4 chain) is more hydrophobic than Alanine (C3) but less than Valine (C5).[1]
Compound
Structure Note
Approx. Rf Value
Spot Color
Glycine
No side chain
0.20
Purple
Alanine
Methyl group
0.24 - 0.28
Purple
D-Homoalanine
Ethyl group
0.35 - 0.40
Purple
Valine
Isopropyl group
0.45 - 0.50
Purple
Proline
Cyclic amine
0.43
Yellow
Note: Rf values are relative and depend on temperature/humidity. Always run a co-spot of the standard.
Advanced Protocol: Optical Purity (Chiral TLC)
Warning: The protocol above (Section 4) cannot distinguish D-Homoalanine from L-Homoalanine. If you must validate enantiomeric purity without HPLC, use Chiral Ligand Exchange TLC .
Principle: The stationary phase is impregnated with a Copper(II) complex and a chiral selector (e.g., L-Proline derivative). The D- and L-enantiomers form diastereomeric complexes with the copper on the plate, which have different stabilities and migration rates.
Commercial Option: Macherey-Nagel Chiralplate®.
Mobile Phase: Methanol : Water : Acetonitrile (50:50:200).[1]
Result: The D-isomer typically migrates differently than the L-isomer due to the stereoselective ligand exchange mechanism.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Tailing / Streaking
Sample concentration too high or acidic residue.[1]
Dilute sample to 0.5 mg/mL.[1] Add 1% ammonia to mobile phase if tailing persists.[1]
Bhawani, S. A., et al. (2012).[1] "Thin Layer Chromatography of Amino Acids." Journal of Chromatographic Science. A foundational text on mobile phase selection for amino acids.
Sherma, J. (2000).[1] "Thin-layer chromatography in food and agricultural analysis." Journal of Chromatography A.
Macherey-Nagel. "Enantiomer separation of amino acids on Chiralplate." Application Note.
Fried, B., & Sherma, J. (1999).[1] Thin-Layer Chromatography, 4th Edition. Marcel Dekker, Inc. (Standard reference for Ninhydrin mechanisms and BAW systems).
European Pharmacopoeia (Ph.[1] Eur.). "2.2.[1]27. Thin-layer chromatography." (General chapter regarding standard practices for TLC in pharmaceutical analysis).
Optical Rotation Standards for D-2-Aminobutyric Acid Hydrochloride and Derivatives: A Comparative Guide
D-2-Aminobutyric acid (D-ABA) and its hydrochloride salts are pivotal non-canonical chiral amino acids. They serve as essential building blocks in the synthesis of active pharmaceutical ingredients (APIs), including anti...
Author: BenchChem Technical Support Team. Date: March 2026
D-2-Aminobutyric acid (D-ABA) and its hydrochloride salts are pivotal non-canonical chiral amino acids. They serve as essential building blocks in the synthesis of active pharmaceutical ingredients (APIs), including antiepileptics, matrix metalloproteinase inhibitors, and antiproliferative agents[1]. As a Senior Application Scientist, I frequently encounter discrepancies in chiral purity assessments during drug development. The reliable determination of enantiomeric excess (ee) via optical rotation is not merely a regulatory checkbox; it is a fundamental determinant of a drug's pharmacokinetic and pharmacodynamic profile.
This guide objectively compares the optical rotation standards of D-ABA and its alternatives, providing researchers with field-proven methodologies and the mechanistic causality behind solvent and concentration choices.
Comparative Analysis of Optical Rotation Standards
When validating the chiral purity of D-ABA derivatives, the choice of the specific derivative (free base vs. esterified hydrochloride salt) dictates the expected specific rotation
. The table below synthesizes the authoritative standards for these compounds.
Mechanistic Insight: The Causality of Solvent Selection
Why do we observe a dramatic shift in specific rotation when changing the solvent from water to 6N HCl or Ethanol?
The specific rotation of an amino acid is highly dependent on its ionization state. In pure water, D-ABA exists primarily as a zwitterion. When dissolved in 6N HCl, the carboxylate group becomes fully protonated, yielding a net positive charge. This protonation alters the electron density around the chiral α-carbon, shifting the interaction with polarized light. Furthermore, 6N HCl disrupts intermolecular hydrogen bonding, locking the molecule into a more rigid, predictable solvation shell. This is why 6N HCl is the gold standard for reproducible polarimetry of free amino acids, whereas organic solvents like ethanol are required for the more lipophilic tert-butyl ester hydrochloride derivatives[4].
Enzymatic Synthesis and Enantiomeric Purity
To achieve the >99% enantiomeric excess required for pharmaceutical applications, modern synthesis often relies on a tri-enzymatic catalytic cascade rather than traditional chemical resolution. This highly atom-economic process converts L-threonine into D-ABA without the need for external ammonia, establishing the chiral center with absolute precision[1].
Tri-enzymatic cascade establishing >99% enantiomeric purity of D-2-Aminobutyric acid.
To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal checks to eliminate systematic errors from the polarimeter or solvent impurities.
System Suitability Check (Validation Step): Before analyzing the sample, measure the optical rotation of a known standard (e.g., NIST-traceable sucrose). If the reading deviates by >0.01°, recalibrate the instrument.
Sample Desiccation: Dry the D-ABA sample at 105°C for 2 hours to remove residual moisture.
Causality: Retained water weight artificially lowers the apparent concentration of the active compound, leading to a falsely depressed specific rotation value.
Precise Dissolution: Weigh exactly 2.000 g of the desiccated D-ABA. Transfer to a 100 mL volumetric flask. Dissolve and make up to the mark with 6N HCl at exactly 20.0°C.
Blank Verification (Validation Step): Fill the 1 dm polarimeter tube with pure 6N HCl. Zero the polarimeter. This negates any optical interference from the solvent or the glass tube itself.
Measurement: Rinse the tube three times with the sample solution to prevent dilution from residual blank solvent. Fill the tube, ensuring no air bubbles are trapped in the light path. Record the observed rotation (
) at 20.0°C.
Calculation: Apply Biot's law formula:
, where '' is concentration in g/mL (0.02 g/mL) and '' is the path length in dm (1 dm).
Self-validating workflow for the polarimetric determination of specific rotation.
Conclusion & Alternative Considerations
While D-ABA free base is the standard product of aqueous enzymatic processes[1], D-2-Aminobutyric acid tert-butyl ester hydrochloride is the preferred alternative for Solid-Phase Peptide Synthesis (SPPS) and advanced drug formulation. The bulky tert-butyl group protects the carboxyl end during complex syntheses, while the hydrochloride salt enhances solubility and stability against premature degradation[4]. When comparing these alternatives, it is critical to match the optical rotation standard to the exact derivative and solvent system specified in the literature to avoid false failures in Quality Control.
PubMed / ChemistryOpen - Highly Atom Economic Synthesis of d-2-Aminobutyric Acid through an In Vitro Tri-enzymatic Catalytic System. Retrieved from: [Link]
As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the precise handling of unnatural amino acids. D-Homoalanine hydrochloride (also known as D-2-Aminobu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the precise handling of unnatural amino acids. D-Homoalanine hydrochloride (also known as D-2-Aminobutyric acid HCl) is a critical chiral building block widely used in peptide synthesis, biocatalysis, and click chemistry workflows[1].
While the free base of D-Homoalanine is generally benign, the hydrochloride (HCl) salt introduces specific physicochemical behaviors that dictate how we must handle, neutralize, and dispose of it. Improper disposal not only risks environmental contamination but can also trigger regulatory violations under the EPA’s Resource Conservation and Recovery Act (RCRA) due to characteristic corrosivity[2].
This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of D-Homoalanine HCl, ensuring your laboratory maintains both scientific integrity and strict regulatory compliance.
Chemical Profile & Hazard Causality
To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. D-Homoalanine HCl is highly water-soluble due to the protonated amine and the chloride counterion.
The Causality of pH Drop: When dissolved in aqueous solutions (such as HPLC waste or reaction quenching streams), the salt fully dissociates. The release of protons (
) significantly lowers the pH of the solution. If the pH drops to 2.0 or below, the waste stream is legally classified by the EPA as a Characteristic Hazardous Waste (D002 - Corrosivity) [3].
Thermal Decomposition: If incinerated improperly or exposed to extreme heat, the compound decomposes to release toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas[4].
Regulatory Status: D-Homoalanine HCl is not a listed hazardous waste (it does not appear on the EPA's F, K, P, or U lists)[2]. Therefore, its hazard profile is entirely dependent on its state (dust inhalation hazard as a solid) and its pH (corrosivity as a liquid).
Table 1: Physicochemical and Regulatory Profile
Property / Metric
Detail
Operational Impact & Causality
Appearance
White crystalline powder
Prone to aerosolization; requires wet-sweeping to prevent respiratory irritation.
Disposal is governed by characteristic traits (e.g., pH) rather than chemical name.
Decomposition
NOx, COx, HCl gas
Solid waste must be routed to approved high-temperature incineration facilities.
Operational Workflows & Methodologies
The following protocols are designed as self-validating systems: every step includes a verification action (e.g., pH testing) to ensure the hazard has been neutralized before moving to the next phase.
Because D-Homoalanine HCl is a fine crystalline powder, dry sweeping will aerosolize the particles, leading to inhalation risks and widespread surface contamination.
Step-by-Step Methodology:
Assess the Spill: Determine the volume. For quantities >50g, don a NIOSH-approved particulate respirator (N95 or higher) in addition to standard PPE (nitrile gloves, safety goggles, lab coat)[4].
Wet-Sweeping (Causality Step): Lightly mist the spilled powder with deionized water. Why? This suppresses dust formation and binds the crystals, preventing aerosolization.
Collection: Use a non-reactive plastic scoop to transfer the dampened solid into a sealable, high-density polyethylene (HDPE) waste container.
Decontamination: Wipe the affected surface with a damp paper towel, followed by a 70% ethanol wipe to remove any residual organic load.
Routing: Label the container as "Non-Hazardous Chemical Waste - D-Homoalanine HCl Solid" and route it to your Environmental Health and Safety (EHS) department for commercial incineration. Do not wash solid bulk down the drain.
Fig 1. Operational workflow for D-Homoalanine HCl spill containment and waste routing.
Protocol B: Aqueous Waste Neutralization
Aqueous solutions containing the HCl salt must be evaluated for pH before disposal. Discharging acidic solutions (pH < 5.0) into municipal wastewater systems violates local environmental regulations and degrades laboratory plumbing.
Step-by-Step Methodology:
pH Verification: Dip a calibrated pH strip or use a pH meter on the aqueous waste stream. If the pH is between 6.0 and 8.0, proceed to Step 4. If the pH is < 6.0, proceed to Step 2.
Neutralization (Causality Step): Place the waste beaker on a magnetic stirrer. Slowly add 1M Sodium Hydroxide (NaOH) dropwise. Why? The NaOH neutralizes the excess
ions generated by the hydrochloride salt, forming water and dissolved NaCl, thereby removing the D002 characteristic hazard[3].
Validation: Continuously monitor the pH until it stabilizes between 6.0 and 8.0.
Disposal Routing: Once neutralized, transfer the solution to your laboratory's designated "Aqueous Non-Halogenated Waste" carboy. Ensure the waste log reflects the addition of an amino acid derivative and sodium chloride.
Fig 2. Step-by-step neutralization workflow for aqueous D-Homoalanine HCl waste.
Long-Term Storage and Waste Accumulation
When accumulating D-Homoalanine HCl waste over time, adhere to the following storage parameters to prevent degradation and secondary hazards:
Incompatible Materials: Never store D-Homoalanine HCl waste in the same secondary containment bin as strong oxidizing agents (e.g., peroxides, nitric acid). Oxidation of the amino group can lead to rapid gas evolution and container rupture[4].
Satellite Accumulation: Under EPA guidelines, waste must be kept in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Containers must remain tightly capped at all times unless actively receiving waste[2].
By understanding the mechanistic behavior of the hydrochloride salt, laboratory personnel can confidently neutralize hazards at the source, ensuring a safe, compliant, and highly efficient operational environment.
References
Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals". Purdue University. [Link]
Purdue University Fort Wayne. "Hazardous Waste Disposal Guidelines". PFW Environmental Health and Safety. [Link]
ACS Catalysis. "Valuable Compounds from Pollutants: Converting PET into Enantiopure Alanine". American Chemical Society. [Link]
A Researcher's Guide to Personal Protective Equipment for Handling D-Homoalanine HCl
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling D-Homoalanine hydrochloride. The focus is on the correct selection and u...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling D-Homoalanine hydrochloride. The focus is on the correct selection and use of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. This document moves beyond a simple checklist to offer a procedural, step-by-step framework grounded in scientific principles and field-proven best practices.
Immediate Safety Assessment: Understanding the Risks
D-Homoalanine HCl is an amino acid derivative used in various biochemical applications, including peptide synthesis and pharmaceutical development.[1] While it is not classified as an acutely hazardous substance, like all laboratory chemicals, it requires careful handling to mitigate potential risks.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.[2][3] The hydrochloride salt form means the compound may be corrosive, particularly in the presence of moisture.
Potential Health Effects:
Inhalation: May cause respiratory tract irritation.[2][4][5]
Skin Contact: May cause skin irritation or burns upon prolonged contact.[6][4][5]
Eye Contact: Can cause serious eye irritation or damage.[6][4][5]
Therefore, a robust PPE protocol is the foundation of safe handling.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy for handling D-Homoalanine HCl involves protection for the eyes, skin, and respiratory system. The specific level of protection should be determined by a risk assessment of the procedure being performed.
Eye and Face Protection: The First Line of Defense
Mandatory in all handling scenarios.
Safety Glasses: At a minimum, safety glasses with side shields conforming to ANSI Z87.1 standards must be worn whenever in the laboratory where chemicals are handled.[7][8] This protects against accidental splashes and airborne particles.
Safety Goggles: For procedures with a higher risk of splashing, such as preparing solutions or when handling larger quantities, chemical splash goggles are required.[9][10] Goggles provide a more complete seal around the eyes.
Face Shield: When handling significant quantities of the solid or when there is a substantial risk of splashing of a solution, a face shield should be worn in addition to safety goggles to protect the entire face.[10]
Skin Protection: Preventing Dermal Exposure
Gloves and lab coats are essential.
Lab Coats: A long-sleeved, buttoned lab coat that extends below the mid-thigh should be worn at all times.[7] Cotton lab coats are generally suitable for handling solid chemicals.[7]
Gloves: Disposable nitrile or chloroprene gloves are recommended for general laboratory work with D-Homoalanine HCl.[7] These provide better chemical resistance than latex gloves.[7] Always inspect gloves for pinholes or tears before use.[11][12] Gloves should be removed promptly if contaminated, and hands should be washed thoroughly.[11][12]
Required when engineering controls are insufficient.
Engineering Controls: The primary method for controlling airborne dust should be through engineering controls, such as a chemical fume hood or a ventilated enclosure, especially when weighing or transferring the powder.[2][12]
Respirators: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator should be used.[9][12] For fine powders, a particulate respirator (e.g., an N95, N99, or N100) is appropriate.
Operational Plans: PPE in Practice
The following table summarizes the recommended PPE for different laboratory operations involving D-Homoalanine HCl.
Operation
Eye/Face Protection
Skin Protection
Respiratory Protection
Weighing and Transferring Solid
Safety Goggles
Nitrile/Chloroprene Gloves, Lab Coat
Chemical Fume Hood or N95 Respirator
Preparing Aqueous Solutions
Safety Goggles, Face Shield (for larger volumes)
Nitrile/Chloroprene Gloves, Lab Coat
Not typically required if performed in a well-ventilated area
General Handling in Solution
Safety Glasses
Nitrile/Chloroprene Gloves, Lab Coat
Not required
Cleaning Spills
Safety Goggles, Face Shield
Heavy-duty Nitrile Gloves, Lab Coat, possibly an apron
N95 Respirator (for solid spills)
Step-by-Step Guidance for PPE Use and Disposal
Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Spill Management Protocol
In the event of a spill, having a clear plan is essential to ensure a safe and effective cleanup.
Caption: Decision-making workflow for responding to a chemical spill.
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[2] For a liquid spill, use an inert absorbent material to contain and clean up the spill.
Disposal of Contaminated PPE and Waste
Gloves and other disposable PPE: After use, or if contaminated, gloves and other disposable items should be placed in a designated waste container.[12]
Empty Containers: Empty containers of D-Homoalanine HCl should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of down the drain, depending on local regulations.[13]
Chemical Waste: All waste containing D-Homoalanine HCl should be collected in a clearly labeled, sealed container.[13] Disposal must be in accordance with federal, state, and local environmental regulations.[2] Do not dispose of chemical waste in the general trash or down the drain without neutralization and confirmation of local guidelines.[14]
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with D-Homoalanine HCl, ensuring both personal safety and the integrity of their research.
References
AAPPTec, LLC. (n.d.). Safety Data Sheet: H-D-β-HDip-OH HCl.